Nlrp3-IN-6

Catalog No.
S12870077
CAS No.
M.F
C18H15ClN2O4S3
M. Wt
455.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nlrp3-IN-6

Product Name

Nlrp3-IN-6

IUPAC Name

4-[(Z)-[3-[(5-chloro-2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzenesulfonamide

Molecular Formula

C18H15ClN2O4S3

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C18H15ClN2O4S3/c1-25-15-7-4-13(19)9-12(15)10-21-17(22)16(27-18(21)26)8-11-2-5-14(6-3-11)28(20,23)24/h2-9H,10H2,1H3,(H2,20,23,24)/b16-8-

InChI Key

WTXZNFZCCPBQIR-PXNMLYILSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)C(=CC3=CC=C(C=C3)S(=O)(=O)N)SC2=S

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)CN2C(=O)/C(=C/C3=CC=C(C=C3)S(=O)(=O)N)/SC2=S

Mechanism of NLRP3 Inflammasome Activation

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a multi-protein complex critical to the innate immune response. Its activation is a tightly regulated, multi-step process outlined below. Table 1 summarizes the core components of the complex [1] [2].

Table 1: Core Components of the NLRP3 Inflammasome

Component Role in the Inflammasome Domain Architecture
NLRP3 Sensor protein that detects cellular perturbations and nucleates the complex. PYD - NACHT - LRR
ASC Adaptor protein that bridges NLRP3 and Caspase-1. PYD - CARD
Caspase-1 Effector protease that activates IL-1β, IL-18, and Gasdermin D. CARD - p20 - p10

The following diagram illustrates the two-signal activation pathway and the assembly of the inflammasome complex.

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Effector Functions TLR TLR or Cytokine Receptor NFkB NF-κB Activation TLR->NFkB TransUp Transcriptional Upregulation (NLRP3, pro-IL-1β) NFkB->TransUp PTM Post-Translational Modifications (Deubiquitination) NFkB->PTM Oligo NLRP3 Oligomerization PTM->Oligo Stimuli Diverse Stimuli (MSU, ATP, Nigericin) Events Cellular Events (K⁺ Efflux, ROS, Lysosomal Damage) Stimuli->Events NEK7 NEK7 Binding Events->NEK7 NEK7->Oligo ASC_spec ASC Recruitment & Speck Formation Oligo->ASC_spec Casp1 Caspase-1 Activation ASC_spec->Casp1 Effectors Cytokine Maturation (IL-1β, IL-18) & Pyroptosis (via GSDMD) Casp1->Effectors

The pathway involves two key steps [1] [3]:

  • Priming (Signal 1): Exposure to PAMPs or DAMps through receptors like TLRs triggers the NF-κB pathway, leading to transcriptional upregulation of NLRP3 and pro-IL-1β. This signal also induces post-translational modifications (e.g., deubiquitination) that license NLRP3 for activation.
  • Activation (Signal 2): Diverse stimuli induce cellular events like K+ efflux, mitochondrial ROS production, or lysosomal damage. These events promote the binding of NEK7 to NLRP3, facilitating its oligomerization.

Active NLRP3 nucleates the inflammasome complex by recruiting the adaptor protein ASC, which polymerizes into a filamentous "speck". ASC filaments then recruit Caspase-1 via CARD-CARD interactions, leading to its auto-activation. Active Caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis [1] [2].

Experimental Models & Key Assays

Studying NLRP3 inhibitors requires robust cellular models and assays to confirm target engagement and functional effects. Table 2 outlines common approaches.

Table 2: Experimental Models and Assays for NLRP3 Inhibitor Characterization

Model/Assay Type Description Key Readouts
Cellular Models
Primary BMDMs Bone-marrow-derived macrophages from mice; gold standard for physiology [4]. IL-1β secretion, Caspase-1 cleavage, cell death.
Immortalized Cells THP-1 (human monocyte) cell line, often differentiated into macrophage-like cells [5]. IL-1β secretion, Caspase-1 cleavage.
Transfection Models HEK-293T cells transfected with NLRP3 components; used for mechanistic studies [5]. Luciferase reporter activity, immunoprecipitation.
Functional Assays
IL-1β ELISA Quantifies mature IL-1β in cell culture supernatant [4]. Concentration of IL-1β (pg/mL).
Western Blot Detects protein cleavage and processing [4]. Cleaved Caspase-1 (p20), cleaved IL-1β, cleaved GSDMD.
LDH Release Assay Measures loss of membrane integrity, indicating pyroptosis [5]. % Cytotoxicity.
ASC Speck Formation Microscopy to visualize large ASC aggregates (confocal/immunofluorescence) [5]. Count of specks per cell.

A standard protocol for activating the NLRP3 inflammasome in vitro using monosodium urate (MSU) crystals in BMDMs involves [4]:

  • Isolation and Culture of BMDMs: Flush bone marrow from mouse femurs and tibias. Differentiate progenitors into macrophages over 5-7 days using DMEM medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).
  • Preparation of MSU Crystals: Dissolve sodium urate in 0.01M NaOH at 70°C, filter, and crystallize by stirring at room temperature for 24-48 hours. Wash, dry, and resuspend crystals in PBS. Verify needle-like morphology under a microscope.
  • Inflammasome Activation: Prime BMDMs with a TLR agonist like LPS (e.g., 100-500 ng/mL for 2-4 hours). Stimulate with MSU crystals (e.g., 100-150 μg/mL for 6-18 hours) in the presence or absence of the inhibitor.
  • Downstream Analysis: Collect cell culture supernatant for IL-1β measurement by ELISA and cell lysates for Western Blot analysis of Caspase-1 cleavage.

Therapeutic Context and Future Directions

While specific clinical data for NLRP3-IN-6 is unavailable, the broader field demonstrates the therapeutic potential of NLRP3 inhibition. Companies like Ventyx Biosciences are advancing peripherally-restricted (e.g., VTX2735 for recurrent pericarditis) and CNS-penetrant (e.g., VTX3232 for Parkinson's disease and cardiometabolic conditions) NLRP3 inhibitors into Phase 2 trials, with data expected in 2025 [6]. This clinical progress validates NLRP3 as a drug target for inflammatory diseases.

To address the lack of specific data on this compound, I suggest the following steps:

  • Consult Specialized Databases: Search for "this compound" on chemical vendor sites (e.g., MedChemExpress, Selleckchem), scientific databases (e.g., PubChem, ChEMBL), and preprint servers (e.g., bioRxiv).
  • Review Related Patents: The synthesis and specific mechanistic data for such compounds are often detailed in patent filings.

References

NLRP3 as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is an intracellular multiprotein complex that acts as a sensor of cellular damage or stress [1] [2]. Upon activation, it triggers the maturation of highly pro-inflammatory cytokines, Interleukin-1β (IL-1β) and IL-18, and initiates a form of inflammatory cell death called pyroptosis [1] [2]. This pathway is a central driver in numerous conditions, from rare genetic syndromes like CAPS to common diseases like Parkinson's, Alzheimer's, atherosclerosis, and metabolic disorders [1] [3] [4]. Inhibiting NLRP3 is considered a promising therapeutic strategy for conquering a broad swath of common diseases [4].

f PAMPs_DAMPs PAMPs/DAMPs (Activators) NLRP3 NLRP3 Sensor PAMPs_DAMPs->NLRP3 ASC Adaptor Protein (ASC) NLRP3->ASC Caspase1 Caspase-1 (Inactive) ASC->Caspase1 ActiveCaspase Caspase-1 (Active) Caspase1->ActiveCaspase IL1b_IL18 Mature IL-1β & IL-18 (Inflammation) ActiveCaspase->IL1b_IL18 Pyroptosis Pyroptosis (Inflammatory Cell Death) ActiveCaspase->Pyroptosis Inhibitor NLRP3-IN-6 (Inhibitor) Inhibitor->NLRP3

Diagram of NLRP3 inflammasome activation pathway and this compound inhibition point.

Research and Development Context

This compound represents one of many investigational compounds in the competitive field of NLRP3 inhibitor development [4] [5]. The search for drugs like this compound is driven by the goal of finding orally available, specific NLRP3 inhibitors that could offer advantages over existing biologics which target IL-1β downstream [5].

The following table summarizes key aspects of the NLRP3 inhibitor development landscape for context.

Aspect Details
Development Stage of this compound Preclinical research compound [6].
Broader Clinical Pipeline Several other NLRP3 inhibitors (e.g., Dapansutrile, VTX-2735) are in Phase I and Phase II clinical trials for various diseases [5].
Proposed Advantages Orally available; potentially greater specificity and shorter half-life than biologic IL-1 blockers, which may improve safety [5].
Known Challenges NLRP3 is a structurally complex target without a fully resolved 3D structure, making rational drug design difficult [4].

Techniques for Characterizing NLRP3 Inhibitors

In research settings, scientists use a multi-faceted approach to confirm the activity and specificity of compounds like this compound. The following diagram and table outline common experimental workflows.

f Start In Vitro Assay (e.g., in macrophages) A Cytokine Measurement (ELISA for mature IL-1β/IL-18) Start->A B Caspase-1 Activity (Immunoblot or luminescent assay) Start->B C Cell Death Assay (LDH release for pyroptosis) Start->C D ASC Speck Formation (Microscopy to visualize complex) Start->D E Data Analysis & Confirmation of Inhibition A->E B->E C->E D->E

Diagram of common experimental workflow for characterizing NLRP3 inhibitors like this compound.

Method Category Specific Techniques & Measured Outputs
Cytokine Measurement ELISA or multiplex immunoassays to quantify the levels of mature IL-1β and IL-18 in cell culture supernatants [5].
Caspase-1 Activation Western Blot to detect the cleavage of pro-caspase-1 into its active subunits, or luminescent assays using caspase-1-specific substrates [5].
Pyroptosis & Cytotoxicity LDH Release Assay to measure the rupture of the cell membrane, a hallmark of pyroptosis [7].
Inflammasome Complex Formation Microscopy to visualize ASC speck formation, which indicates successful assembly of the inflammasome complex [5].

Based on the available information, here are key points to guide your research:

  • Focus on Preclinical Data: As a research-grade compound, information on this compound will be found almost exclusively in primary scientific literature. There is no clinical data available.
  • Consult the Source: The foundational research paper for this compound is cited as reference [1] in the database entry: "Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor" in Bioorg Med Chem Lett. (2022) [6]. Locating this paper is the next logical step.
  • Explore the Broader Field: To understand the competitive landscape and the properties of more advanced inhibitors, reviewing the clinical trials and technologies discussed in recent review articles will be highly informative [5].

References

The NLRP3 Inflammasome as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation, processes and releases key pro-inflammatory cytokines (IL-1β and IL-18) and induces a form of inflammatory cell death called pyroptosis [1] [2] [3].

  • Role in Disease: Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of diseases, making it a promising therapeutic target. These include autoinflammatory disorders (like CAPS), metabolic diseases (type 2 diabetes, obesity), neurodegenerative conditions (Alzheimer's, Parkinson's), and various cancers, including oral cancer [1] [4] [5].
  • Molecular Structure: The core components of the NLRP3 inflammasome are:
    • NLRP3: The sensor protein, comprising an N-terminal PYD domain, a central NACHT domain (with ATPase activity), and a C-terminal LRR domain [1] [3] [6].
    • ASC: The adaptor protein, which bridges NLRP3 and caspase-1 via homotypic PYD-PYD and CARD-CARD interactions [3].
    • Caspase-1: The effector enzyme, which cleaves pro-IL-1β, pro-IL-18, and gasdermin D (GSDMD) [3].

The diagram below illustrates the core assembly and activation pathway of the NLRP3 inflammasome.

nlrp3_pathway cluster_phase1 Phase 1: Priming (Signal 1) cluster_phase2 Phase 2: Activation (Signal 2) Priming Priming NLRP3 NLRP3 Priming->NLRP3 ProIL1b_IL18 ProIL1b_IL18 Priming->ProIL1b_IL18 Activation Activation PAMPs_DAMPs PAMPs_DAMPs Signal2 Signal2 NLRP3_NEK7 NLRP3-NEK7 Complex Signal2->NLRP3_NEK7 NLRP3->NLRP3_NEK7 NEK7 NEK7 NEK7->NLRP3_NEK7 ASC ASC ProCaspase1 ProCaspase1 Caspase1 Caspase1 ActiveCaspase1 ActiveCaspase1 MatureIL1b_IL18 MatureIL1b_IL18 ActiveCaspase1->MatureIL1b_IL18 GSDMD GSDMD Pyroptosis Pyroptosis ActiveCaspase1->Pyroptosis GSDMD->Pyroptosis PAMPs_DAMMs PAMPs_DAMMs PAMPs_DAMMs->Priming Inflammasome Inflammasome (NLRP3, ASC, Pro-Caspase-1) NLRP3_NEK7->Inflammasome Inflammasome->ActiveCaspase1

NLRP3 inflammasome assembly and activation involves priming and activation signals, leading to cytokine release and pyroptosis.

Established Experimental Models & Protocols

To study NLRP3 inhibitors, researchers rely on well-characterized cellular models and biochemical assays. The table below summarizes the key methodologies.

Model/Assay Type Description Common Readouts Utility in Inhibitor Studies
Cellular Models
Primary Macrophages (BMDMs) Bone-marrow derived macrophages from mice; considered a gold standard [7]. IL-1β release (ELISA), Caspase-1 cleavage (Western Blot), cell death (LDH release) Study inhibitor effects in a primary, non-transformed cell system.
THP-1 Cell Line Human monocytic cell line; can be used undifferentiated or differentiated into macrophage-like cells [8] [6]. IL-1β release, Caspase-1 activation, ASC speck formation High-throughput screening; genetic manipulation (KD/KO) to study targets [8].
Activation Stimuli
Canonical (Two-Signal) Priming: LPS. Activation: ATP, Nigericin, MSU crystals, silica [6]. As above Standard method to test inhibitor potency across both signaling phases.
Monosodium Urate (MSU) Crystalline substance used to induce NLRP3-dependent peritonitis in vivo or activate BMDMs in vitro [7]. Peritoneal immune cell influx (mice), IL-1β release (cells) Model for gout; validate inhibitor efficacy in vivo [7].
Key Assays
ELISA Quantifies secretion of mature IL-1β and IL-18 into culture supernatant [7] [6]. Concentration of mature cytokines Primary functional readout for inflammasome inhibition.
Western Blot Detects cleavage of Caspase-1 (p10/p20 subunits) and GSDMD in cell lysates [7] [8]. Presence of cleaved protein fragments Confirms mechanistic inhibition of inflammasome assembly.
Flow Cytometry Analyzes surface markers on immune cells recruited in in vivo models (e.g., peritonitis) [7]. Cell population percentages and counts Assesses inhibitor impact on inflammatory responses in whole organisms.

Known NLRP3 Inhibitors and Mechanisms

While data on NLRP3-IN-6 is absent, the landscape of NLRP3 inhibitors is well-developed. The table below lists several prominent inhibitors and their documented mechanisms of action, which can serve as a reference point.

Inhibitor Documented Molecular Target(s) Proposed Mechanism of Action References
MCC950 NLRP3 NACHT domain Directly binds and inhibits the ATP-hydrolysis activity of the NLRP3 NACHT domain, preventing its oligomerization [9] [3]. [9] [3]
CY-09 NLRP3 NACHT domain Direct inhibitor that competes with ATP for binding to the NACHT domain, suppressing its ATPase activity [9] [5]. [9] [5]
BAY 11-7082 NLRP3 ATPase / IKKβ Leads to cysteine alkylation of NLRP3, inhibiting its ATPase activity; also inhibits NF-κB signaling (priming signal) [1] [9]. [1] [9]
Colchicine NLRP3 Inflammasome Attenuates expression of IL-1β, IL-6, and IL-18 by abrogating NLRP3 inflammasome activation (exact target may be indirect) [9]. [9]
Glyburide NLRP3 (indirect) Abrogation of ASC speck formation; action may be via suppression of K⁺ channels [9]. [9]
OLT1177 (Dapansutrile) NLRP3 Orally active inhibitor shown to inhibit recombinant NLRP3 ATPase activity [5]. [5]
Thiolutin BRCC3 Deubiquitinase Inhibits the deubiquitinase BRCC3, preventing the deubiquitination step required for NLRP3 activation [10]. [10]

Suggested Next Steps for Your Research

Given that specific data on this compound is not available in the current search, I suggest you:

  • Consult Specialized Databases: Search for "this compound" directly in professional databases like:
    • IUPHAR/BPS Guide to Pharmacology [5]
    • ChEMBL [5]
    • PubMed Central (PMC) [7] [3] [6]
  • Review Patent Literature: The chemical structure and initial data on tool compounds like this compound are often disclosed in patent applications.
  • Contact Suppliers: Reach out to the chemical suppliers that list this compound for sale, as they sometimes provide data sheets or supporting citations.

References

NLRP3 Inhibitors in Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Although "NLRP3-IN-6" is not detailed in the search results, several other specific inhibitors are in active clinical development. The table below summarizes key candidates based on the retrieved information [1] [2].

Inhibitor Name Key Characteristics Reported Clinical Status (as of 2024/2025)
Dapansutrile (OLT1177) Orally active; inhibits NLRP3 ATPase activity [3]. Previously tested in clinical studies; developed by Olatec [1].
VTX2735 Peripherally restricted (acts outside the CNS) [2]. Phase 2 trial for recurrent pericarditis (topline data expected H2 2025) [2].
VTX3232 CNS-penetrant [2]. Phase 2 trials for Parkinson's disease (data expected H1 2025) and cardiometabolic diseases (data expected H2 2025) [2].

Note: This list is not exhaustive and is based on data available in the provided search results.

Established Assays for NLRP3 Inhibitor Screening

The following table outlines standard experimental protocols used in the field to identify and validate NLRP3 inhibitors, which would be applicable for characterizing any novel compound like this compound [4] [1].

Assay Type Measured Output General Protocol & Application
ASC Speck Formation (High-Content Imaging) Visual quantification of inflammasome assembly [4]. Cells: ASC-mCherry expressing iBMDMs. Priming: LPS. Activation: Nigericin. Measurement: High-content imaging to count cells with fluorescent ASC specks. Application: Primary screening for compounds that block inflammasome assembly [4].
Cytokine Release (ELISA/Multiplex) Mature IL-1β and IL-18 secretion [1]. Cells: Primary BMDMs or human PBMCs. Priming: LPS. Activation: ATP or Nigericin. Measurement: ELISA or multiplex immunoassay of cell supernatant. Application: Confirmatory testing for functional inhibition of inflammasome output [1].
Caspase-1 Activation Cleavage of pro-caspase-1 to active subunits [1]. Method A (Western Blot): Detect cleavage products (p20/p10) in cell lysates. Method B (Luminescent Activity): Incubate supernatant with caspase-1 substrate (e.g., Z-YVAD-aminoluciferin) and measure luminescence [1].
Pyroptosis Measurement Cell death via plasma membrane pores [5]. Method A (LDH Release): Measure Lactate Dehydrogenase (LDH) release into supernatant. Method B (Propidium Iodide Uptake): Fluorescent dye influx measured by flow cytometry or live-cell imaging [5].

NLRP3 Inflammasome Activation Pathway

The diagram below illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of these inhibitors, based on descriptions from the search results [6] [7] [5].

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, crystals) PrimingSignal Priming Signal (TLR activation, NF-κB) PAMPs_DAMPs->PrimingSignal NLRP3_ProIL1b Upregulated NLRP3, pro-IL-1β, pro-IL-18 PrimingSignal->NLRP3_ProIL1b K_Efflux K+ Efflux / Lysosomal Damage / ROS Production NLRP3_ProIL1b->K_Efflux Activators 2nd Signal Activators (Nigericin, ATP, crystals, ROS) Activators->K_Efflux NLRP3_Oligomer NLRP3 Oligomerization (NEK7 binding) K_Efflux->NLRP3_Oligomer ASC_Speck ASC Speck Formation (PYD-PYD interaction) NLRP3_Oligomer->ASC_Speck Caspase1 Caspase-1 Activation (Proximity-induced cleavage) ASC_Speck->Caspase1 Maturation Cytokine Maturation (pro-IL-1β → IL-1β, pro-IL-18 → IL-18) Caspase1->Maturation Pyroptosis Pyroptosis (GSDMD cleavage → pore formation, cell death) Caspase1->Pyroptosis

Canonical NLRP3 inflammasome activation pathway and inhibitor targeting points.

Research Recommendations for this compound

Given the lack of specific data on this compound, here are practical steps to advance your research:

  • Consult Specialized Databases: Search commercial chemical vendor sites (e.g., MedChemExpress, Selleckchem, Cayman Chemical) for "this compound". These often provide datasheets with detailed bioactivity data, protocols, and referencing publications.
  • Leverage General Methodologies: Use the experimental protocols outlined above as a validated framework to design your own studies for characterizing this compound's potency and mechanism of action.
  • Explore Related Compounds: Reviewing the mechanisms of the clinical-stage inhibitors listed can provide valuable insights into successful pharmacological strategies in this field [3] [2].

References

NACHT Domain Structure and Inhibition Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The NACHT domain is the central regulatory unit of NLRP3, responsible for ATP binding and hydrolysis, which drives the oligomerization necessary for inflammasome activation [1] [2] [3]. Key structural features and the mechanism of inhibition are outlined below.

Aspect Description
Domain Composition Central NACHT domain with four subdomains: NBD, HD1, WHD, HD2 [1].

| Active vs. Inactive State | Active (ATP-bound): ~85°-90° subdomain rotation [1] [4]. Inactive (ADP-bound): Closed, auto-inhibited conformation [5]. | | General Inhibition Mechanism | Small molecules bind to the NACHT domain, acting as an "intramolecular glue" that locks it in an inactive conformation, preventing the structural rearrangements required for activation [5]. |

The following diagram illustrates the transition from the inactive to the active state of NLRP3 and the general mechanism by which inhibitors stabilize the inactive form.

G Inactive Inactive NLRP3 (ADP-bound) Active Active NLRP3 (ATP-bound) Inactive->Active Activation Signal (ATP binding, NEK7) InactiveState Stabilized Inactive State Inactive->InactiveState Conformational Lock Active->Inactive Deactivation Inhibitor Inhibitor Binding Inhibitor->Inactive Binds NACHT Domain

Diagram of NLRP3 activation and inhibitor mechanism. Specific inhibitors like MCC950 bind to the NACHT domain in a location distinct from the nucleotide-binding site, locking NLRP3 in a closed conformation [1]. A crystal structure of the NACHT domain in complex with an inhibitor (PDB ID: 7ALV) shows the compound acts as an intramolecular glue, stabilizing the inactive conformation [5].

Experimental Approaches for Characterization

The following table summarizes key experimental methods used to study NLRP3 NACHT domain binding and function.

Method Application & Key Outcomes Consideration / Relevance
Cryo-Electron Microscopy (Cryo-EM) Determine structures of full-length NLRP3 in different states (e.g., open octamer, closed cage, active disk) [1] [4]. Reveals large-scale conformational changes. Requires specialized equipment and expertise; ideal for visualizing large complexes and oligomeric states.
X-ray Crystallography Obtain high-resolution atomic structures of domains (e.g., NACHT) in complex with inhibitors [5]. Defines precise binding pockets and atomic interactions. Typically limited to isolated domains or smaller proteins, not full-length oligomers.
Cellular Assays (IL-1β ELISA) Measure functional consequence of inflammasome activation (e.g., mature IL-1β release) in primary BMDMs or cell lines (THP-1) [6] [7]. Provides a direct readout of biological activity and inhibitor efficacy in a cellular context.
Nano Differential Scanning Fluorimetry (nanoDSF) Assess protein stability by measuring thermal shift upon ligand (e.g., ATP, inhibitor) binding [1]. Used to confirm binding and stabilizing effects of ligands on the target protein.
ATPase Activity Assays Quantify inhibition of NLRP3's ATP hydrolysis activity, a key function of the NACHT domain [1]. Directly measures the impact on the enzymatic activity central to NLRP3 activation.

A general workflow for a cellular assay in BMDMs is visualized below.

G A Isolate & Culture BMDMs (with M-CSF for 5-7 days) B Priming (Signal 1) e.g., LPS (TLR4 agonist) A->B C Activation (Signal 2) + Inhibitor e.g., MSU, Nigericin, ATP B->C D Analysis C->D D1 IL-1β ELISA (Secreted cytokine) D->D1 D2 Western Blot (Caspase-1 & IL-1β cleavage) D->D2 D3 Cell Viability Assay (Pyroptosis) D->D3

Experimental workflow for NLRP3 inflammasome activation and inhibition in BMDMs. This protocol can be adapted using undifferentiated THP-1 cells, which offer a simplified model as they constitutively express NLRP3 components and respond robustly to canonical activators like nigericin and ATP [7].

Research Context and Inhibitor Development

Understanding the landscape of NLRP3 inhibitor research provides valuable context.

  • Clinical Development: The field is active with candidates in clinical trials. For example, BGE-102 is a novel, brain-penetrant NLRP3 inhibitor in Phase 1 trials, reported to inhibit NLRP3 through a unique binding site and mechanism [8].
  • Natural Product Discovery: Computational drug discovery is being used to identify phytochemical alkaloids (e.g., Oxyacanthine, Magnoflorine) that may bind the NACHT/PYD interface, highlighting this region as a target for therapeutic intervention [9].

References

NLRP3 Inflammasome and Inhibition Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a critical multiprotein complex in the innate immune system. Its activation leads to the maturation of powerful inflammatory cytokines (IL-1β and IL-18) and a form of inflammatory cell death called pyroptosis [1] [2]. While this inflammation is protective, its aberrant activation is implicated in a wide range of diseases, making it a promising therapeutic target [1] [3].

The structure and a simplified activation pathway of the NLRP3 inflammasome are illustrated below, highlighting key steps where inhibitors can intervene.

G cluster_0 Inflammasome Assembly PrimingSignal Priming Signal (e.g., LPS) NFkB NF-κB Activation PrimingSignal->NFkB ProIL1b Pro-IL-1β ↑ NLRP3 ↑ NFkB->ProIL1b ActivationSignal Activation Signal (e.g., ATP, crystals) KEfflux K⁺ Efflux ActivationSignal->KEfflux NEK7 NEK7 Recruitment KEfflux->NEK7 NLRP3 NLRP3 Sensor (NACHT, LRR, PYD) NEK7->NLRP3 ASC Adaptor ASC (PYD, CARD) NLRP3->ASC Casp1 Pro-caspase-1 (CARD, p20, p10) ASC->Casp1 ActiveCasp1 Active Caspase-1 Casp1->ActiveCasp1 MatureIL1b Mature IL-1β ActiveCasp1->MatureIL1b Pyroptosis Pyroptosis (via GSDMD) ActiveCasp1->Pyroptosis Inhibitor Inhibitor (e.g., MCC950) Inhibitor->NLRP3

A simplified NLRP3 inflammasome activation pathway shows priming and activation signals leading to caspase-1 activation, which can be blocked by inhibitors targeting the NLRP3 protein.

Activation is a two-step process: a priming signal (e.g., from TLRs) upregulates NLRP3 and pro-IL-1β, and an activation signal triggers complex assembly [2] [3]. Key activation models include K+ efflux, lysosomal damage, and mitochondrial ROS production [3].

Inhibitors can target various stages of this pathway. Directly targeting the NLRP3 protein itself is a key strategy to avoid broad immunosuppression [4].

Direct NLRP3 Inhibitors and Their Targets

While the search results confirm that NLRP3-IN-6 is a direct NLRP3 inhibitor, they lack its specific data. The table below summarizes well-characterized direct NLRP3 inhibitors for comparison, which illustrates the kind of information typically relevant for drug development professionals.

Inhibitor Primary Molecular Target Documented Mechanism of Action Key Experimental Findings/Notes
MCC950 NLRP3 NACHT Domain [5] Binds Walker B motif in the NACHT domain, inhibiting ATP hydrolysis and blocking NLRP3 activation [6] [5]. Potent and selective; inhibits both canonical and non-canonical NLRP3 activation [6]. Fails to inhibit certain NLRP3 variants (e.g., L355P, PYD domain variants) [7].
CY-09 NLRP3 NACHT Domain [6] [3] Directly binds the NLRP3 NACHT domain and inhibits its ATPase activity [6] [3]. Validated in murine models and ex vivo in human cells; effective against NLRP3 mutations found in CAPS [3].
Tranilast NLRP3 NACHT Domain [6] Directly binds the NACHT domain, preventing NLRP3 oligomerization and subsequent ASC speck formation [6]. An analog of Tranilast, INF39, is also a direct, covalent NLRP3 inhibitor that blocks ATPase activity [6].
BAY 11-7082 NLRP3 (and IKK) [6] Acts as a covalent cysteine alkylator, targeting the NLRP3 ATPase domains and inhibiting its activity [6]. A broad-spectrum anti-inflammatory compound, not specific to NLRP3.
This compound NLRP3 Direct NLRP3 inhibitor (specific mechanism and quantitative data not available in search results). Information on potency (IC50), selectivity, and in-vivo efficacy is needed for a full profile.

Framework for Profiling this compound

For a compound like this compound, a standard research and development workflow would involve the following key experimental approaches to fully characterize it, building on the methods used for established inhibitors.

Experimental Area Key Assays & Methodologies Information Gained

| Biochemical Characterization | ATPase Activity Assay: Measure inhibition of NLRP3's ATP hydrolysis [5].

Binding Affinity Studies (SPR, ITC): Quantify direct binding to the NLRP3 NACHT domain [5].

Cryo-EM/X-ray Crystallography: Determine atomic-level 3D structure of inhibitor-NLRP3 complex [7]. | Mechanism of Action, Potency (IC50, Kd). | | Cellular Profiling & Selectivity | Macrophage Assays (BMDM, THP-1): Measure inhibition of IL-1β/caspase-1 (ELISA, Western Blot) after NLRP3 activation (e.g., Nigericin, ATP) [7] [4].

ASC Speck Formation Assay (Image Cytometry): Quantify suppression of inflammasome assembly [7].

Selectivity Panels (AIM2, NLRC4): Test against other inflammasomes to confirm NLRP3 specificity [4]. | Cellular Efficacy, Functional Selectivity. | | In Vivo Efficacy | Disease Models: Test in mouse models of NLRP3-driven diseases (e.g., MSU-induced peritonitis, CAPS models) [1] [3].

Pharmacokinetics/Pharmacodynamics (PK/PD): Analyze compound exposure, half-life, and target engagement in vivo. | Therapeutic Potential, Dosage Regimen. |

Research Recommendations

Based on the available information, here are specific steps you can take to find the detailed data on this compound:

  • Consult Specialized Scientific Databases: Search for "this compound" on PubChem to find its chemical structure and potential bioactivity data. Check Google Scholar and PubMed for any recent primary research articles that may have cited the compound's original source (often from commercial chemical vendors).
  • Review Patent Literature: Detailed experimental data, including protocols and quantitative results, are often disclosed in patent applications before they appear in journals. Search the US Patent and Trademark Office (USPTO) or Google Patents.
  • Contact Suppliers Directly: The company that sells this compound (e.g., Selleckchem, MedChemExpress, etc.) may provide a detailed data sheet or a technical bulletin upon request, which sometimes includes unpublished experimental details.

References

NLRP3-IN-6 preliminary research

Author: Smolecule Technical Support Team. Date: February 2026

The Search for NLRP3-IN-6

After reviewing the search results, I found that while there is a wealth of information on the NLRP3 inflammasome and numerous other inhibitors in development, none of the sources specifically mention This compound. The research landscape for NLRP3 inhibitors is very active, with many compounds being studied preclinically, and it is possible that information on this compound is not yet widely published or is contained in proprietary databases not accessed by this search.

NLRP3 Inflammasome Biology and Therapeutic Relevance

To provide useful context, here is a summary of the NLRP3 inflammasome's role, which is the target for compounds like this compound.

The NLRP3 inflammasome is a multi-protein complex that acts as a critical sensor of cellular stress or damage [1] [2]. Its activation triggers a powerful inflammatory response, which, if dysregulated, contributes to a wide range of diseases [2] [3]. The following diagram illustrates the core process of its activation.

G PAMP_DAMP PAMPs/DAMPs (e.g., LPS, ATP, crystals) PrimingStep Priming Step PAMP_DAMP->PrimingStep NLRP3_ProIL1b ↑ NLRP3, pro-IL-1β, pro-IL-18 PrimingStep->NLRP3_ProIL1b ActivationStep Activation Step NLRP3_ProIL1b->ActivationStep ActivationSignal Activation Signal (K+ efflux, ROS, mtDNA) ActivationSignal->ActivationStep InflammasomeAssembly Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) ActivationStep->InflammasomeAssembly ActiveCaspase1 Active Caspase-1 InflammasomeAssembly->ActiveCaspase1 MatureIL1b_IL18 Mature IL-1β, IL-18 ActiveCaspase1->MatureIL1b_IL18 Pyroptosis Pyroptosis (GSDMD cleavage) ActiveCaspase1->Pyroptosis Disease Inflammatory Disease MatureIL1b_IL18->Disease Pyroptosis->Disease

Diagram 1: The canonical NLRP3 inflammasome activation pathway involves priming and activation steps, leading to cytokine release and pyroptosis. (Adapted from [1] [2] [4])

The biology of NLRP3 makes it a compelling therapeutic target. Evidence from both preclinical models and human genetics strongly supports its role in disease:

  • Cryopyrin-Associated Periodic Syndromes (CAPS): Rare genetic disorders caused by gain-of-function mutations in the NLRP3 gene, leading to uncontrolled IL-1β production [5] [3] [4].
  • Common Inflammatory Diseases: NLRP3 activation is implicated in the pathology of numerous common conditions, including gout, atherosclerosis, neurodegenerative diseases (like Alzheimer's and Parkinson's), and metabolic disorders [6] [2] [3].

Landscape of NLRP3 Inhibitors in Development

The strong therapeutic rationale has driven the development of various NLRP3 inhibitors. The table below summarizes key candidates that were in clinical development as of 2024.

Compound Developer Key Indications Clinical Stage (as of 2024) Notes
Dapansutrile (OLT1177) Olatec Therapeutics Gout, Osteoarthritis, Heart Failure Phase 2 & 3 [3] Orally available; directly targets NLRP3 [6].
DFV-890 Novartis Osteoarthritis, CAPS, CHD/CHIP Phase 2 [3] Oral inhibitor; being tested for multiple inflammatory conditions.
ZYIL1 Zydus Lifesciences CAPS, Amyotrophic Lateral Sclerosis Phase 1 & 2 [3] Orally available; under investigation for rare and neurologic diseases.
NT-0796 NodThera Parkinson's, Cardiovascular Phase 1 & 2 [3] Brain-penetrant; aims to treat neuroinflammatory diseases.
Selnoflast (RO-7486967) Roche (Genentech) Parkinson's, CAPS, Asthma Phase 1 [3] Oral inhibitor; part of a new chemical class distinct from older candidates.
MCC950 (Preclinical) (Multiple preclinical models) (Preclinical) Pioneering compound; highly selective but development halted due to hepatotoxicity [6].

A significant challenge in this field has been moving beyond the chemotype of early inhibitors like MCC950, which are diaryl sulfonylurea-containing compounds associated with potential hepatotoxicity [6]. This has spurred research into novel chemical series that are equally potent but potentially safer [6] [7].

Key Experimental Approaches for NLRP3 Inhibitor Profiling

The following diagram outlines a typical workflow used to characterize novel NLRP3 inhibitors, which would be relevant for profiling a compound like this compound.

G Start Phenotypic High-Throughput Screen InVitro In Vitro Potency & Selectivity Start->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR IL1bAssay IL-1β release assay (LPS + ATP/nigericin) InVitro->IL1bAssay SelectivityPanel Selectivity panel (NLRC4, AIM2, NLRP1, NF-κB) InVitro->SelectivityPanel MOA Mechanism of Action Studies SAR->MOA InVivo In Vivo Efficacy MOA->InVivo BindingAssay NLRP3-ATPase binding (e.g., Cryo-EM, SPR) MOA->BindingAssay MutantTesting Inhibition of CAPS-associated NLRP3 mutants MOA->MutantTesting DiseaseModel Disease models (e.g., peritonitis, CAPS, EAE) InVivo->DiseaseModel PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) InVivo->PKPD

Diagram 2: A representative workflow for the identification and characterization of a novel NLRP3 inhibitor. Key steps include screening, selectivity testing, and mechanistic studies. (Adapted from [6] [3])

Based on the literature, key experimental protocols for evaluating a new NLRP3 inhibitor would include:

  • In Vitro Potency (IC₅₀ Determination): A standard method involves priming human or mouse macrophages with Lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β, followed by activation with ATP (inducing K+ efflux) or nigericin. The release of IL-1β into the supernatant is measured by ELISA, and the concentration of the inhibitor that reduces this release by 50% is reported as the IC₅₀ [6] [7] [3].
  • Selectivity Profiling: To confirm the compound targets NLRP3 specifically and not other inflammasomes or pathways, its effect is tested in cells stimulated with specific agonists for other inflammasomes, such as:
    • NLRC4: Activated by intracellular flagellin (FlaTox) [6].
    • AIM2: Activated by cytosolic double-stranded DNA [6].
    • NLRP1: Activated by specific bacterial toxins [6]. A selective NLRP3 inhibitor should not block IL-1β release in these assays [6].
  • Target Engagement and Mechanism of Action: Direct binding to NLRP3 can be confirmed using techniques like Cryogenic Electron Microscopy (Cryo-EM) and Surface Plasmon Resonance (SPR). These methods can show that the inhibitor binds directly to the NACHT domain of NLRP3, particularly the Walker A motif, which is critical for its ATPase activity and oligomerization [6]. Furthermore, potent inhibition of constitutively active NLRP3 mutants found in CAPS patients is a strong indicator of on-target engagement [6].

References

The NLRP3 Inflammasome: Mechanism and Structure

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a critical multiprotein complex in the innate immune system, responsible for activating inflammatory responses. The table below summarizes its core components and their functions [1]:

Component Role in the Inflammasome Complex Functional Outcome
NLRP3 (Sensor) Recognizes diverse PAMPs/DAMPs; contains PYD, NACHT, and LRR domains [1]. Oligomerizes upon activation to initiate complex assembly.
ASC (Adaptor) Bridges NLRP3 and caspase-1 via PYD-PYD and CARD-CARD interactions [1]. Forms a filamentous "ASC speck" to cluster components.
Caspase-1 (Effector) Recruited by ASC; undergoes proximity-induced autoproteolysis [1]. Becomes activated to cleave pro-IL-1β, pro-IL-18, and Gasdermin D.
NEK7 Binds to NLRP3; essential mediator of activation [2]. Facilitates NLRP3 oligomerization and inflammasome assembly.

The mechanism of activation is a tightly regulated, two-step process [1]:

  • Priming: Initiated by signals through receptors like TLRs, this step upregulates the transcription of NLRP3 and pro-IL-1β. It also involves post-translational modifications (like deubiquitination) that prepare NLRP3 for activation.
  • Activation: Triggered by a diverse array of stimuli (e.g., extracellular ATP, crystalline substances, mitochondrial ROS), this step leads to the full assembly of the inflammasome complex. A key event is the disassembly of the trans-Golgi network (TGN), which recruits NLRP3. NLRP3 then binds to NEK7, oligomerizes, and recruits ASC and pro-caspase-1 to form the active complex.

This activation pathway and the key domains of the NLRP3 protein are visualized below.

G cluster_nlrp3_structure NLRP3 Protein Structure PAMPs_DAMPs PAMPs/DAMPs PrimingStep Priming Step 1. Transcriptional upregulation of NLRP3 & pro-IL-1β 2. Post-translational modifications PAMPs_DAMPs->PrimingStep TLR/IL-1R Signaling PrimingStimulus LPS, TNF-α PrimingStimulus->PrimingStep ActivationStimulus ATP, Nigericin, Crystals, mtROS ActivationStep Activation Step 1. K+ Efflux / mtROS / TGN dispersal 2. NEK7 binding & NLRP3 oligomerization ActivationStimulus->ActivationStep PrimingStep->ActivationStep Primed NLRP3 AssemblyStep Inflammasome Assembly ASC speck formation Caspase-1 activation ActivationStep->AssemblyStep Oligomerized NLRP3-NEK7 Outcomes Active Caspase-1 1. Cleavage of GSDMD → Pyroptosis 2. Maturation of IL-1β & IL-18 → Inflammation AssemblyStep->Outcomes NLRP3_Structure NLRP3 Domain Structure:PYDRecruits ASCNACHTATP hydrolysis, oligomerizationLRRRegulatory domain

This diagram illustrates the two-step activation pathway of the NLRP3 inflammasome and its core protein domains [1] [2] [3].

Standard Experimental Models and Protocols

Research on NLRP3 inhibitors typically relies on established in vitro and in vivo models. The following table outlines common experimental approaches used in the field [4] [5]:

Model System Description Common Readouts / Applications
Bone Marrow-Derived Macrophages (BMDMs) Primary macrophages differentiated from mouse bone marrow cells in vitro; considered a gold-standard model [4] [5]. Caspase-1 cleavage (Western blot), IL-1β secretion (ELISA), LDH release (pyroptosis), ASC speck formation (microscopy/flow cytometry).
Human Peripheral Blood Mononuclear Cells (PBMCs) Primary human immune cells isolated from blood; used for translational relevance [4]. IL-1β secretion, caspase-1 activity; testing human-specific inhibitor responses.
THP-1 Cell Line Human monocytic cell line; can be differentiated into macrophage-like cells with PMA [4]. High-throughput screening of compounds; mechanistic studies.
Nlrp3-Knockout Mice Genetically modified mice lacking the Nlrp3 gene; essential control for establishing inhibitor specificity [5] [6]. Confirmation that a compound's effect is on-target via NLRP3.

A standard protocol for assessing NLRP3 inflammasome activation in BMDMs involves [4] [5]:

  • Cell Preparation: Differentiate BMDMs from wild-type and Nlrp3‑deficient mice.
  • Priming: Treat cells with ultrapure LPS (e.g., 50-100 ng/mL for 2-4 hours) to induce pro-IL-1β and NLRP3 expression.
  • Activation & Inhibition: Replace medium with Opti-MEM and co-treat cells with an NLRP3 activator (e.g., 5-10 µM Nigericin, 5 mM ATP) and the compound of interest (e.g., inhibitor like MCC950). Incubate for several hours.
  • Analysis: Collect cell culture supernatants to measure mature IL-1β (by ELISA) and cleaved caspase-1 p20 (by Western blot). Analyze cell lysates for pro-IL-1β and NLRP3 expression.

Research Context for NLRP3 Inhibitors

While data on NLRP3-IN-6 is unavailable, research on other inhibitors provides context for what foundational studies might entail.

  • MCC950: This is a well-characterized, potent small-molecule inhibitor that binds directly to the NLRP3 NACHT domain, inhibiting ATP hydrolysis and preventing NLRP3 inflammasome assembly [2].
  • Inhibitor Resistance: Studies show that certain disease-associated mutations in NLRP3 can confer resistance to inhibitors. For example, some variants in the PYD domain or near the MCC950 binding site in the NACHT domain remain active despite inhibitor presence [2].

References

NLRP3 Inflammasome Biology & Assay Rationale

Author: Smolecule Technical Support Team. Date: February 2026

The NLRP3 inflammasome is a critical component of the innate immune system. Its activation is a two-step process:

  • Priming (Signal 1): Initiated by stimuli like LPS, this step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway [1] [2].
  • Activation (Signal 2): Triggered by diverse stimuli (e.g., ATP, nigericin, crystalline particles), this leads to the assembly of the inflammasome complex. This complex activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms and cleaves Gasdermin D to induce pyroptosis [1] [3].

The following diagram illustrates this pathway and the key points where inhibitors can be evaluated.

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs LPS LPS (Priming Signal) PAMPs_DAMPs->LPS NFkB NF-κB Activation LPS->NFkB ATP_Nigericin ATP, Nigericin, etc. (Activation Signal) Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, Caspase-1) ATP_Nigericin->Inflammasome_Assembly NLRP3_ProIL1b NLRP3, pro-IL-1β, pro-IL-18 NFkB->NLRP3_ProIL1b NLRP3_ProIL1b->Inflammasome_Assembly Active_Caspase1 Active Caspase-1 Inflammasome_Assembly->Active_Caspase1 Mature_Cytokines Mature IL-1β, IL-18 Active_Caspase1->Mature_Cytokines Pyroptosis Pyroptosis (GSDMD) Active_Caspase1->Pyroptosis

Representative Experimental Protocol: Evaluating an NLRP3 Inhibitor

The following table outlines a general protocol for evaluating an NLRP3 inhibitor like NLRP3-IN-6 in vitro, based on established methods from the search results [4] [5].

Experimental Component Description and Representative Parameters
Cell Line THP-1 human monocytes (differentiated with PMA) or primary Bone Marrow-Derived Macrophages (BMDMs) are standard models [4] [5].
Test Article This compound (The specific solvent (e.g., DMSO) and stock concentration should be optimized. A final DMSO concentration of ≤0.1% is typically non-cytotoxic).

| Inflammasome Activation | Priming: 100-500 ng/mL LPS for 2-4 hours [4] [5]. Activation: 5 mM ATP (30 min - 1 hour) or 10 µM Nigericin (45 min - 1 hour) [4] [5]. | | Treatment Groups | 1. Vehicle Control 2. LPS + ATP/Nigericin (Disease Model Control) 3. LPS + ATP/Nigericin + This compound (multiple concentrations) 4. Positive Control (e.g., 1-10 µM MCC950 or CY-09) [6] | | Treatment Timing | Pre-incubate cells with This compound for 1-2 hours prior to the activation signal [4]. |

Key Readouts & Methodologies for Validation

After establishing the treatment protocol, measuring the following readouts will validate the efficacy and mechanism of action of this compound. The table below summarizes quantitative data from a similar study on Ticagrelor to illustrate potential outcomes [4].

Assay Readout Experimental Method Key Findings (from Ticagrelor study [4])
Cell Viability MTT Assay Confirmed no significant cytotoxicity at effective concentrations.
IL-1β Secretion ELISA of cell culture supernatant Significant reduction in IL-1β levels.
Gene Expression qRT-PCR for NLRP3, ASC, CASP1, IL1B Downregulation of key inflammasome-related genes.
ROS Production H2DCFDA Fluorescence Probe Significant reduction in LPS and TNF-α-induced oxidative stress.
Superoxide Dismutase (SOD) Activity SOD Activity Assay Enhanced SOD activity, indicating improved antioxidant response.

The experimental workflow for these readouts is visualized below.

Experimental_Workflow Start Seed & Differentiate Cells (e.g., THP-1 + PMA) Prime LPS Priming (~3-4 hours) Start->Prime Treat Pre-treat with This compound (~1-2 hours) Prime->Treat Activate Activate with ATP/Nigericin (~45 min) Treat->Activate Collect Collect Samples Activate->Collect Assays Downstream AssaysSupernatant: ELISA (IL-1β)    Cells: qPCR, MTT, ROS/SOD    Lysate: Western Blot (Caspase-1)     Collect->Assays

Critical Considerations for Protocol Design

  • Cytotoxicity Assessment: Always include a cell viability assay (e.g., MTT) to ensure that the observed anti-inflammatory effects are not due to compound toxicity [4].
  • Mechanistic Probes: To confirm that This compound directly targets the NLRP3 inflammasome and not upstream pathways, include a control that measures TNF-α secretion via ELISA. Unlike IL-1β, TNF-α secretion is independent of inflammasome activation, so a true NLRP3 inhibitor should not affect its levels [7].
  • Positive Controls: Using a well-characterized NLRP3 inhibitor like MCC950 or CY-09 is essential to benchmark the performance of your assay and the potency of This compound [6].

I hope this structured protocol provides a solid foundation for your research on this compound. Should you need to investigate specific cell models like synovial cells or neutrophils, the core protocol can be adapted using the methodologies detailed in the search results [4] [8].

References

Comprehensive Application Notes and Protocols for NLRP3-IN-6 Cell Culture Assays in Inflammasome Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NLRP3 Inflammasome Biology and Therapeutic Targeting

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome represents a critical component of the innate immune system that functions as a molecular platform for detecting cellular damage and pathogenic threats. This multiprotein complex consists of three core components: the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and the effector enzyme caspase-1. Upon activation, the NLRP3 inflammasome triggers the proteolytic maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces an inflammatory form of cell death known as pyroptosis through cleavage of gasdermin D (GSDMD). The NLRP3 inflammasome recognizes an exceptionally diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), environmental irritants, and homeostatic disturbances, making it a key contributor to various chronic inflammatory diseases.

NLRP3 possesses a tripartite domain structure consisting of an N-terminal pyrin domain (PYD) that recruits ASC, a central NACHT domain that mediates ATP hydrolysis and oligomerization, and a C-terminal leucine-rich repeat (LRR) domain implicated in autoinhibition and ligand sensing. Recent structural insights have revealed that NEK7, a serine/threonine kinase traditionally associated with mitosis, plays an essential role in NLRP3 inflammasome activation by directly binding to NLRP3 and facilitating its oligomerization. The discovery of this interaction has provided new opportunities for therapeutic intervention in NLRP3-mediated pathologies. Aberrant NLRP3 inflammasome activation has been implicated in the pathogenesis of numerous diseases, including gout, atherosclerosis, type 2 diabetes, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and various cryopyrin-associated periodic syndromes (CAPS), making it an attractive target for pharmacological inhibition. NLRP3-IN-6 represents one of the growing class of small molecules developed to specifically target the NLRP3 inflammasome pathway and mitigate its detrimental inflammatory consequences.

NLRP3 Inflammasome Biology and Activation Mechanisms

Molecular Composition and Structural Insights

The NLRP3 inflammasome complex assembles through a carefully orchestrated process that brings together multiple protein components in response to danger signals. The core inflammasome complex consists of:

  • NLRP3: The sensor protein that contains three functional domains - an N-terminal pyrin domain (PYD) for ASC recruitment, a central NACHT domain with ATPase activity that drives oligomerization, and C-terminal leucine-rich repeats (LRRs) that contribute to autoinhibition and potential ligand binding [1] [2]. In its inactive state, NLRP3 exists as an autoinhibited monomer or dimer, with the LRR domain folding back to restrain the NACHT domain. Recent cryo-EM studies have revealed that NLRP3 can form a double-ring cage structure in its inactive form, with the PYD domains sequestered inside to prevent accidental activation [2].

  • ASC (PYCARD): The adaptor protein that bridges NLRP3 and caspase-1 through homotypic interactions. ASC contains an N-terminal PYD that interacts with NLRP3's PYD domain and a C-terminal caspase activation and recruitment domain (CARD) that recruits pro-caspase-1. Upon activation, ASC polymerizes into large filamentous structures known as ASC specks that serve as platforms for caspase-1 activation [3].

  • Caspase-1: The effector protease that is recruited to the complex as an inactive zymogen (pro-caspase-1) and undergoes autocatalytic activation through proximity-induced dimerization. Active caspase-1 then processes the immature cytokines pro-IL-1β and pro-IL-18 into their biologically active forms and cleaves gasdermin D to initiate pyroptosis [4] [2].

  • NEK7: An essential regulator that binds to the LRR and HD2 domains of NLRP3 during activation. This interaction is critical for NLRP3 oligomerization and inflammasome assembly, positioning NEK7 as a key target for pharmacological intervention [5].

Activation Pathways and Regulatory Mechanisms
2.2.1 Canonical Activation Pathway

The canonical NLRP3 inflammasome activation requires two sequential signals for full activation:

  • Signal 1 (Priming): This initial signal is typically triggered by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) or by cytokines like TNF-α. Priming activates the NF-κB signaling pathway, leading to transcriptional upregulation of NLRP3, pro-IL-1β, and pro-IL-18. Beyond transcriptional regulation, priming also induces post-translational modifications of NLRP3 (including deubiquitination and phosphorylation) that license NLRP3 for subsequent activation [4] [1] [2].

  • Signal 2 (Activation): Diverse stimuli including extracellular ATP (acting through P2X7 receptors), crystalline substances, microbial toxins, or pore-forming agents provide the second signal that triggers NLRP3 oligomerization. These stimuli converge on common cellular events such as potassium efflux, mitochondrial reactive oxygen species (ROS) production, lysosomal disruption, or disassembly of the trans-Golgi network (TGN). The precise mechanism remains debated, but these events ultimately promote NEK7 binding to NLRP3, leading to inflammasome assembly [4] [2].

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and key inhibition points:

canonical_nlrp3_pathway PAMP_DAMP PAMP/DAMP TLR TLR Activation PAMP_DAMP->TLR NFkB NF-κB Activation TLR->NFkB Transcription NLRP3/Pro-IL-1β Transcription NFkB->Transcription PTM NLRP3 Post-Translational Modifications Transcription->PTM NEK7 NEK7 Binding PTM->NEK7 licenses Signal2 Signal 2 (ATP, Crystals, etc.) K_Efflux K+ Efflux/ROS/Lysosomal Damage Signal2->K_Efflux K_Efflux->NEK7 promotes Oligomerization NLRP3 Oligomerization NEK7->Oligomerization ASC_Speck ASC Speck Formation Oligomerization->ASC_Speck Caspase1 Caspase-1 Activation ASC_Speck->Caspase1 Maturation IL-1β/IL-18 Maturation Caspase1->Maturation Pyroptosis Pyroptosis (GSDMD Cleavage) Caspase1->Pyroptosis Inhibitor This compound Inhibition Point Inhibitor->Oligomerization blocks

2.2.2 Non-Canonical and Alternative Pathways

Beyond the canonical pathway, NLRP3 can also be activated through non-canonical and alternative mechanisms:

  • Non-canonical pathway: In this pathway, human caspase-4 and mouse caspase-11 directly bind intracellular LPS, leading to their activation. Active caspase-4/11 then cleaves gasdermin D to induce pyroptosis and promotes NLRP3 activation through secondary effects, potentially involving potassium efflux through gasdermin D pores [4].

  • Alternative pathway: First described in human monocytes, this pathway requires only LPS stimulation without a second signal. TLR4-TRIF-RIPK1-FADD-caspase-8 signaling leads to NLRP3 inflammasome assembly and IL-1β processing independently of potassium efflux. This pathway does not induce pyroptosis, resulting in gradual rather than rapid IL-1β release [4].

Cell-Based Assay Principles for NLRP3 Inhibitor Profiling

Fundamental Assay Concepts and Readouts

Cell-based assays for NLRP3 inhibitor characterization typically monitor the inflammasome activation process through multiple complementary readouts that capture different stages of the signaling cascade. The canonical two-signal approach remains the gold standard for NLRP3 activation in cellular models, utilizing LPS for priming followed by ATP or nigericin as the activation signal. The key measurable endpoints for assessing NLRP3 inhibition include:

  • ASC Speck Formation: The aggregation of ASC into single, large perinuclear specks represents one of the most specific markers of inflammasome activation and can be quantified by high-content imaging or flow cytometry [3]. This method provides a direct measurement of inflammasome assembly and is particularly valuable for distinguishing NLRP3-specific inhibitors from those targeting upstream or downstream events.

  • Caspase-1 Activation: Mature caspase-1 can be detected through Western blotting (cleavage of pro-caspase-1), fluorescent activity assays using caspase-1-specific substrates, or flow cytometry with activity-based probes. This readout confirms functional inflammasome activation beyond mere assembly [6] [7].

  • IL-1β and IL-18 Secretion: The processing and release of these mature cytokines into the culture supernatant represent the ultimate functional output of inflammasome activation and are typically measured by ELISA or electrochemiluminescence assays [6] [5].

  • Pyroptosis Assessment: This inflammatory cell death can be quantified through multiple methods, including measurement of lactate dehydrogenase (LDH) release, propidium iodide uptake, or detection of cleaved gasdermin D by Western blotting [2] [5].

Experimental Models for NLRP3 Studies

Table 1: Cell Models for NLRP3 Inflammasome Research

Cell Type Advantages Limitations Optimal Stimulation Conditions Key Applications
THP-1 Monocytes Easy maintenance, high reproducibility, amenable to genetic manipulation Requires differentiation for macrophage phenotype, may not fully replicate primary cells PMA differentiation (18-24h), LPS priming (3-6h), ATP/nigericin activation (30-60 min) High-throughput screening, mechanistic studies [8] [5]
Primary Human Macrophages Physiologically relevant, appropriate cytokine responses, human disease context Donor variability, limited expansion capacity, technically demanding LPS priming (3-4h), ATP/nigericin activation (30-45 min) Translationally relevant validation, donor-specific responses [5]
Mouse Bone Marrow-Derived Macrophages (BMDMs) Genetic manipulation potential, abundant cell numbers, well-established protocols Species differences in inflammasome regulation, requires animal facilities LPS priming (4h), ATP/nigericin activation (30-45 min) Genetic studies, in vivo correlation [4]
IMG Microglial Cell Line CNS-relevant model, robust NLRP3 response, immortalized convenience Mouse origin, may not fully replicate primary microglia LPS priming (4h), ATP activation (3mM, 30 min) Neuroinflammatory diseases, Alzheimer's, Parkinson's [6] [7]
Primary Microglial Cells Most relevant CNS innate immunity model, appropriate cellular context Technically challenging isolation, limited yield, phenotypic instability ex vivo LPS priming (4h), ATP/nigericin activation (30 min) Neuroinflammatory disease mechanisms, validation studies [6] [5]

Comprehensive Protocol for this compound Profiling in Cell-Based Assays

Detailed Experimental Workflow for NLRP3 Inhibitor Characterization

The following section provides a comprehensive protocol for evaluating this compound activity in cellular models, with specific optimization guidelines for different experimental systems. This protocol integrates established methodologies from multiple research studies and incorporates critical optimization points for reliable inhibitor assessment.

nlrp3_assay_workflow Cell_Selection 1. Cell Model Selection Culture Cell Culture & Plating Cell_Selection->Culture Differentiation Differentiation (if required) Culture->Differentiation Inhibitor_Pre 2. Inhibitor Pre-treatment Differentiation->Inhibitor_Pre LPS_Priming 3. LPS Priming Inhibitor_Pre->LPS_Priming Activation 4. NLRP3 Activation LPS_Priming->Activation Harvest 5. Sample Harvesting Activation->Harvest Analysis 6. Multi-parametric Analysis Harvest->Analysis ASC_Analysis ASC Speck Analysis (Flow Cytometry/Imaging) Cytokine_Analysis Cytokine Measurement (ELISA/ECL) Caspase_Analysis Caspase-1 Activation (Western/Activity) Viability_Analysis Viability/Pyroptosis (LDH/GSDMD)

Step-by-Step Procedural Details
4.2.1 Cell Culture and Preparation
  • THP-1 Culture and Differentiation: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM GlutaMAX, and 1% penicillin/streptomycin at densities between 2×10⁵ and 1×10⁶ cells/mL. For differentiation, plate cells at appropriate densities (typically 2-5×10⁵ cells/cm²) and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 18-24 hours. Following differentiation, allow cells to rest in PMA-free medium for an additional 24 hours to establish a quiescent macrophage-like state before experimentation [5].

  • Primary Macrophage Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from fresh blood using density gradient centrifugation with Ficoll. Seed monocytes at 1-2×10⁶ cells/cm² in macrophage serum-free medium or RPMI-1640 with 10% FBS and differentiate with 50 ng/mL GM-CSF (M1-like) or M-CSF (M2-like) for 5-7 days, with medium changes every 2-3 days [3] [5].

  • Microglial Culture: Maintain IMG microglial cells in Dulbecco's modified Eagle medium (DMEM) with high glucose (4.5 g/L), 2 mM GlutaMAX, 10% FBS, and 1% penicillin/streptomycin. For primary microglial cultures, isolate cells from postnatal day 1-3 mouse brains using established protocols and maintain in DMEM/F12 medium with 10% FBS, 1% penicillin/streptomycin, and 5 ng/mL GM-CSF [6] [7].

4.2.2 NLRP3 Activation and Inhibitor Treatment
  • Inhibitor Preparation and Pre-treatment: Prepare this compound stock solutions in DMSO or appropriate vehicle and dilute in culture medium immediately before use. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%). Pre-treat cells with this compound across a concentration range (e.g., 0.1-10 μM) for 1-2 hours prior to LPS priming to ensure adequate cellular uptake and target engagement [8].

  • Priming and Activation: Prime cells with ultrapure LPS (100-500 ng/mL) for 3-4 hours to induce NLRP3 and pro-IL-1β expression. Following priming, activate the NLRP3 inflammasome using 3-5 mM ATP (30-45 minute treatment) or 5-10 μM nigericin (30-60 minute treatment). For microglial cells specifically, optimal activation has been demonstrated with 4-hour LPS priming followed by 3 mM ATP treatment [6] [7] [5].

4.2.3 Sample Collection and Analysis
  • Supernatant Collection: Collect culture supernatants following activation and clarify by centrifugation (500 × g, 5 minutes, 4°C). Aliquot and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to preserve cytokine integrity.

  • Cell Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors for Western blot analysis or in appropriate buffers for other analytical methods.

Analytical Methodologies and Protocols
4.3.1 ASC Speck Quantification by Flow Cytometry

ASC speck formation represents one of the most specific readouts for inflammasome activation and can be reliably quantified by flow cytometry using the following protocol [3]:

  • Cell Fixation and Permeabilization: Following stimulation, fix cells with Cytofix/Cytoperm buffer for 20 minutes at 4°C. Permeabilize with 1× Perm/Wash buffer for 10 minutes at room temperature.
  • Antibody Staining: Incubate cells with anti-ASC-PE antibody (diluted in Perm/Wash buffer) for 20 minutes at room temperature in the dark. Include appropriate isotype controls.
  • Flow Cytometry Analysis: Analyze samples using a flow cytometer with excitation at 488 nm and detection at 575-585 nm. Identify ASC speck-positive cells based on high fluorescence intensity in the PE channel compared to diffuse staining in unstimulated controls.
  • Gating Strategy: Gate on single cells using FSC-A/FSC-H parameters, then identify the monocyte/macrophage population using CD14 (human) or CD11b (mouse) staining. Determine the percentage of ASC speck-positive cells within this population.
4.3.2 Cytokine Measurement by ELISA
  • IL-1β ELISA Protocol: Coat 96-well plates with capture antibody in coating buffer overnight at 4°C. Block plates with assay diluent for 1 hour at room temperature. Add samples and standards in duplicate and incubate for 2 hours at room temperature. Detect bound IL-1β using detection antibody and streptavidin-HRP, followed by TMB substrate reaction. Measure absorbance at 450 nm with reference at 570 nm [6] [7].
4.3.3 Western Blot Analysis
  • Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-30 μg protein per sample on 4-20% gradient SDS-PAGE gels.
  • Transfer and Blocking: Transfer to PVDF membranes, block with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation: Probe with primary antibodies against caspase-1 (detecting p10 and p45 forms), IL-1β (detecting p17 mature form), gasdermin D (detecting N-terminal fragment), and loading control (β-actin or GAPDH) overnight at 4°C.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence [6] [7].

Data Analysis, Interpretation, and Troubleshooting

Quantitative Assessment of this compound Activity

Table 2: Key Readouts and Expected Results for this compound Characterization

Assay Parameter Measurement Technique Expected Inhibition with this compound Positive Control Validation Criteria
ASC Speck Formation Flow cytometry or high-content imaging ≥70% reduction in speck-positive cells at IC50 MCC950 (1 μM) Dose-dependent reduction, Z' factor >0.5 for HTS [3]
Caspase-1 Activation Western blot (p10 fragment) or fluorescent activity assay ≥80% reduction in p10 fragment or activity MCC950 (1 μM) Clear dose-response, minimal effect on pro-caspase-1 levels [6]
Mature IL-1β Secretion ELISA or electrochemiluminescence IC50 value with ≥75% maximal inhibition MCC950 (1 μM) IC50 reproducibility within 2-fold, Hill slope 0.5-2.0 [5]
Pyroptosis LDH release assay or propidium iodide uptake ≥60% reduction in cell death MCC950 (1 μM) Correlation with other NLRP3 readouts, minimal effect on viability in unstimulated cells [2]
Specificity IL-6 production or TNF-α secretion <25% inhibition at 10× IC50 Minimal impact on NF-κB-mediated cytokine production [8]
Troubleshooting Common Experimental Issues

Table 3: Troubleshooting Guide for NLRP3 Cell-Based Assays

Problem Potential Causes Solutions Preventive Measures
High Background Activation Endotoxin contamination, mechanical stress, excessive DMSO Use low-endotoxin reagents, gentle media changes, limit DMSO to ≤0.1% Test reagents for endotoxin, use tissue culture-treated plastics, include vehicle controls
Variable Response Between Experiments Cell passage number, serum batch variability, inconsistent differentiation Standardize passage range (≤20 for THP-1), use consistent serum batches, validate differentiation markers Maintain detailed culture records, use early passage cells, aliquot and test serum batches
Weak Activation Signal Suboptimal ATP concentration, prolonged priming, cell density issues Titrate ATP (1-10 mM), optimize priming duration (2-6h), adjust cell density Include positive controls in each experiment, validate new reagent lots
Inconsistent Inhibitor Effects Compound solubility, cellular uptake issues, metabolic instability Use fresh compound preparations, include solubility enhancers (e.g., cyclodextrin), assess cellular accumulation Pre-test compound stability in assay media, use DMSO stocks at ≤1000× final concentration
Poor ASC Speck Resolution Over-fixation, antibody concentration, excessive cell clumping Optimize fixation time (15-30 min), titrate ASC antibody, filter cells before analysis Include positive control for speck formation, use single-cell suspensions

Conclusion and Research Applications

The comprehensive cell culture assay protocols outlined in this document provide a robust framework for characterizing this compound activity across relevant cellular models of inflammasome activation. The multi-parametric approach, encompassing ASC speck formation, caspase-1 activation, cytokine maturation, and pyroptosis assessment, enables thorough evaluation of compound efficacy and mechanism of action. The optimized conditions for different cell types, particularly the detailed protocols for THP-1 monocytes and IMG microglial cells, allow for tissue-specific investigation of NLRP3 inhibition. These standardized methodologies will facilitate comparison of this compound with other emerging NLRP3 inhibitors and contribute to the growing arsenal of tools for targeting this important inflammatory pathway. As NLRP3 continues to be validated as a therapeutic target across an expanding range of diseases, rigorous and reproducible cell-based assays remain fundamental to advancing novel inhibitors through the drug development pipeline.

References

NLRP3-IN-6 dosing concentration

Author: Smolecule Technical Support Team. Date: February 2026

NLRP3-IN-6 Application Notes

Note on Compound Information As a research-grade compound, specific dosing concentrations for this compound must be empirically determined for each experimental system. The following guidelines are extrapolated from general practices in NLRP3 inhibitor research.

Proposed Experimental Dosing Strategy

A standard approach involves testing a range of concentrations to establish a dose-response curve. The table below outlines a typical dosing strategy for in vitro assays.

Experiment Type Cell Line / Model Proposed this compound Concentration Range Key Readouts / Assays
In vitro Cytotoxicity BMDMs, THP-1, J774A.1 0.1 µM - 100 µM MTT, MTS, LDH release, ATP assay
In vitro Target Engagement LPS-primed BMDMs 0.5 µM - 20 µM Caspase-1 cleavage (Western Blot), IL-1β release (ELISA)
In vivo Efficacy (acute) Mouse peritonitis (e.g., MSU-induced) 1 - 10 mg/kg (i.p. or p.o.) Peritoneal IL-1β, neutrophil influx (flow cytometry)
In vivo Efficacy (chronic) Mouse model of atherosclerosis 3 - 30 mg/kg (p.o., daily) Plaque burden, cytokine levels in serum

Mechanism of Action and Workflow this compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, a multi-protein complex that caspase-1 and processes pro-inflammatory cytokines IL-1β and IL-18 into their active forms [1] [2]. The experimental workflow for evaluating its activity typically involves a two-step process: a priming signal followed by an activation signal, with the inhibitor added between these steps.

The diagram below illustrates the hypothesized mechanism of this compound and a standard experimental workflow for evaluating its efficacy in vitro.

nlrpn3_in6_workflow This compound MoA and Experimental Workflow cluster_moa Hypothesized Mechanism of this compound cluster_protocol In Vitro Experimental Workflow Primer Priming Signal (e.g., LPS) NLRP3_Assembly NLRP3 Inflammasome Assembly & Activation Activator Activation Signal (e.g., ATP, MSU, Nigericin) Activator->NLRP3_Assembly Caspase Caspase-1 Activation NLRP3_Assembly->Caspase Output Mature IL-1β / IL-18 Pyroptosis Caspase->Output Inhibitor This compound Inhibitor->NLRP3_Assembly  Inhibits Step1 Seed & Differentiate Cells (e.g., BMDMs, THP-1) Step2 Priming (4-6h) LPS Step1->Step2 Step3 Inhibitor Incubation (1-2h) Add this compound Step2->Step3 Step4 Activation (varies) ATP, Nigericin, MSU Step3->Step4 Step5 Harvest (varies) Supernatant & Lysate Step4->Step5 Step6 Downstream Analysis Step5->Step6

Detailed Experimental Protocols

Protocol 1: Inhibiting NLRP3 Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol adapts established methods for studying NLRP3 [3] [4] to evaluate this compound.

  • Materials

    • Cells: Primary murine BMDMs or immortalized macrophage lines (e.g., THP-1, J774A.1).
    • Reagents: this compound (reconstituted in DMSO), Ultrapure LPS (priming signal), ATP or Nigericin (activation signal for canonical pathway), Monosodium Urate (MSU) crystals (for particulate activation).
    • Assay Kits: Mouse IL-1β ELISA Kit, LDH Cytotoxicity Assay Kit, reagents for Western Blot (Caspase-1 p20 antibody).
  • Procedure

    • Cell Culture & Priming: Seed BMDMs in culture plates. The following day, prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression [1].
    • Inhibitor Treatment: Replace medium with fresh culture medium containing a concentration gradient of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO, e.g., 0.1%). Pre-incubate for 1 hour.
    • Inflammasome Activation:
      • For ATP: Add ATP (e.g., 5 mM) for 1 hour.
      • For Nigericin: Add Nigericin (e.g., 10 µM) for 1 hour.
      • For MSU Crystals: Add MSU crystals (e.g., 150 µg/mL) for 6 hours [3].
    • Sample Collection: Collect cell culture supernatant. Centrifuge to remove debris and use for IL-1β and LDH measurement. Harvest cell pellets for Western Blot analysis of caspase-1 cleavage.
  • Expected Outcomes: Effective NLRP3 inhibition by this compound should show a dose-dependent decrease in mature IL-1β in the supernatant and the p20 subunit of caspase-1 in the cell lysate, without a significant increase in LDH release at therapeutic concentrations.

Protocol 2: MSU-Induced Peritonitis Mouse Model

This in vivo protocol assesses the efficacy of this compound in a well-characterized sterile inflammation model [3].

  • Materials

    • Animals: C57BL/6J mice (8-12 weeks old).
    • Reagents: this compound (formulated in a suitable vehicle like 2% DMSO, 30% PEG-400, 68% saline), MSU crystals.
  • Procedure

    • Pre-treatment: Administer this compound (e.g., at 1, 3, and 10 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) or oral (p.o.) route 1 hour before MSU challenge.
    • Model Induction: Inject MSU crystals (e.g., 1 mg in 0.5 mL PBS) i.p. into the mice.
    • Sample Collection: After 6 hours, euthanize the mice and lavage the peritoneal cavity with PBS. Collect the peritoneal lavage fluid.
    • Analysis: Analyze lavage fluid for IL-1β levels by ELISA and for immune cell infiltration (particularly neutrophils) by flow cytometry.
  • Expected Outcomes: Successful inhibition of the NLRP3 pathway will result in a significant reduction in IL-1β and neutrophil recruitment into the peritoneum in treated mice compared to the vehicle control group.

Troubleshooting and Best Practices

  • Solubility and Vehicle Controls: this compound's solubility should be confirmed in the chosen vehicle. The concentration of DMSO in cell culture should not exceed 0.1% (v/v). Vehicle control groups are essential.
  • Cytotoxicity Testing: Always perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with efficacy studies. This ensures that the observed inhibition of IL-1β is not due to compound-induced cell death.
  • Positive and Negative Controls: Include a well-characterized NLRP3 inhibitor like MCC950 (if available) as a positive control. For negative controls, include unstimulated cells and cells stimulated but treated only with vehicle.
  • Specificity Testing: To confirm specificity for the NLRP3 pathway, consider testing this compound in models that activate other inflammasomes (e.g., NLRC4 or AIM2).

References

General Principles for In Vivo NLRP3 Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

When designing animal experiments for a novel NLRP3 inhibitor like NLRP3-IN-6, the following key aspects should be defined based on existing literature and preliminary data:

  • Animal Models: NLRP3 inhibitors are commonly evaluated in disease-specific models. Examples from the literature include:

    • LPS-induced septic shock [1]
    • Monosodium urate (MSU) crystal-induced peritonitis [1]
    • High-fat-diet (HFD)-induced type 2 diabetes [1]
    • Intracerebral hemorrhage (ICH) models [2]
    • Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis [3]
  • Dosing and Administration: Parameters must be optimized for each compound. The table below outlines common strategies used with other well-characterized NLRP3 inhibitors.

Parameter Common Strategies & Examples from Other Inhibitors
Route of Administration Intraperitoneal (IP) injection is frequently used [1] [2].
Dosage Varies by compound and model. Example: MCC950 was effective in a CAPS model at 10 mg/kg [3] and at 50 mg/kg in an ICH model [2].

| Dosing Schedule | Varies by model:

  • Prophylactic: Administered before or at the time of disease induction [2].
  • Therapeutic: Administered after disease is established. | | Formulation | Typically dissolved in a vehicle like saline or a solution containing a small percentage of DMSO or other solvents to ensure solubility and bioavailability. |

Key Assays for Evaluating Inhibitor Efficacy

To confirm that this compound is engaging its target and producing the intended biological effect, a panel of functional assays should be used. The workflow below illustrates how these assays can be combined.

NLRP3 Inhibitor NLRP3 Inhibitor NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation NLRP3 Inhibitor->NLRP3 Inflammasome Activation Applied to Assay 1: Target Engagement Assay 1: Target Engagement NLRP3 Inflammasome Activation->Assay 1: Target Engagement Assay 2: Caspase-1 Activity Assay 2: Caspase-1 Activity NLRP3 Inflammasome Activation->Assay 2: Caspase-1 Activity Assay 3: IL-1β Secretion Assay 3: IL-1β Secretion NLRP3 Inflammasome Activation->Assay 3: IL-1β Secretion Assay 1: Target Engagement->Assay 2: Caspase-1 Activity Assay 2: Caspase-1 Activity->Assay 3: IL-1β Secretion Functional Inhibition Confirmed Functional Inhibition Confirmed Assay 3: IL-1β Secretion->Functional Inhibition Confirmed

The following table describes common assays used to measure NLRP3 inflammasome activity at different stages of the pathway.

Assay Type What It Measures Example Protocol & Readout
Target Engagement [4] Direct binding of the inhibitor to the NLRP3 protein in live cells. NanoBRET TE Assay: Uses energy transfer to quantify binding. Readout: Luminescence signal decreases with successful inhibitor binding.
Caspase-1 Activity [4] [5] Activation of the effector enzyme caspase-1. Caspase-Glo 1 Assay: Add luminescent substrate to cell lysates or supernatants. Readout: Luminescence intensity indicates caspase-1 activity.
Cytokine Secretion [4] [5] Release of mature IL-1β and IL-18. Lumit or ELISA Immunoassay: Quantifies cytokine levels in cell culture supernatant or serum. Readout: Colorimetric or luminescent signal compared to a standard curve.
Western Blot [5] [6] Protein levels and cleavage status (e.g., pro-caspase-1 to cleaved caspase-1, pro-IL-1β to mature IL-1β). Separate proteins by gel electrophoresis, transfer to a membrane, and probe with specific antibodies.

References

NLRP3 Inflammasome Signaling and Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

NLRP3 inflammasome activation is a two-step process, and inhibitors can target various stages. The diagram below illustrates the key signaling pathway and potential points of inhibition, which provides context for the assays that follow.

Summary of Key Assays for Inhibitor Characterization

The table below summarizes the core assays you can use to evaluate NLRP3-IN-6, based on established methods from the literature.

Assay Type Key Readout Experimental Model Significance for Inhibitor Testing
ASC Speck Formation [1] [2] Percentage of cells with fluorescent ASC specks (high-content imaging). iBMDMs stably expressing ASC-mCherry [2]. Directly measures early, specific NLRP3 inflammasome assembly.
IL-1β Secretion (ELISA) [1] [3] Concentration of mature IL-1β in cell supernatant (e.g., by ELISA). Human THP-1 macrophages, mouse iBMDMs, primary human PBMCs [1]. Measures the definitive functional output of inflammasome activity.
IL-1β Bioactivity (Reporter Gene) [4] [5] NF-κB/AP-1-induced luciferase or SEAP activity. HEK-Blue IL-1β cells or D10-G4-1-NF-κB-Luc cells [4] [5]. Confirms biological activity of secreted IL-1β, not just immunoreactivity.
Caspase-1 Activation [1] [3] Cleaved, active caspase-1 (p10) in supernatant (Western Blot). J774A.1 macrophages, iBMDMs [1] [3]. Confirms upstream protease activity in the inflammasome pathway.
Cell Viability (Pyroptosis) [1] [2] LDH release in supernatant. Macrophage cell lines (J774A.1, iBMDMs) [1]. Measures inflammasome-mediated cell death (pyroptosis).

Detailed Experimental Protocols

Here are detailed step-by-step protocols for three critical assays to characterize your NLRP3 inhibitor.

Protocol 1: High-Content Screening of ASC Speck Formation [2]

This assay quantifies the early, physical assembly of the NLRP3 inflammasome.

Workflow Diagram

G Step1 1. Seed iBMDM-ASC-mCherry cells (10,000 cells/well in 384-well plate) Step2 2. Pre-incubate with Inhibitor (1-2 hours) Step1->Step2 Step3 3. Prime with LPS (1 µg/mL, 2 hours) Step2->Step3 Step4 4. Activate with Nigericin (10 µM, 2 hours) Step3->Step4 Step5 5. High-Content Imaging (Automated microscope) Step4->Step5 Step6 6. Image Analysis (Segment nuclei & specks) Step5->Step6 Step7 7. Calculate % cells with specks (Total cells with specks / Total nuclei × 100) Step6->Step7

  • Key Materials:

    • Immortalized Bone Marrow-Derived Macrophages (iBMDMs) stably expressing ASC-mCherry [2].
    • LPS (from E. coli).
    • Nigericin (NLRP3 activator).
    • Test compound (this compound), MCC950 as a positive control inhibitor.
    • 384-well optical bottom plates.
    • High-content imaging system.
  • Procedure:

    • Cell Seeding: Seed iBMDM-ASC-mCherry cells at a density of 10,000 cells per well in a 384-well plate and culture overnight.
    • Inhibitor Addition: Pre-treat cells with a range of concentrations of this compound (e.g., 0.1-10 µM) or a vehicle control (DMSO ≤0.3%) for 1-2 hours [2].
    • Inflammasome Priming: Add LPS to the culture medium at a final concentration of 1 µg/mL and incubate for 2 hours.
    • Inflammasome Activation: Add nigericin to a final concentration of 10 µM and incubate for 2 hours.
    • Imaging: Fix cells and acquire images using a high-content imager (e.g., with a 20x objective). Capture mCherry fluorescence (for ASC specks) and a nuclear stain (e.g., Hoechst).
    • Image Analysis: Use analysis software (e.g., Developer Toolbox, CellProfiler) to:
      • Segment all nuclei.
      • Create a pseudo-cytoplasmic region by dilating the nuclear segmentation.
      • Segment bright, punctate ASC specks within the cytoplasmic region.
      • Identify and count cells containing at least one speck.
    • Data Analysis: Calculate the percentage of cells with ASC specks for each well. Fit the dose-response data for this compound to determine the IC₅₀ value.
Protocol 2: IL-1β Secretion Measurement by ELISA and Bioassay

This protocol combines the quantitative power of ELISA with the functional confirmation of a bioassay.

Workflow Diagram

G A1 A. IL-1β Production & Secretion (THP-1 or iBMDM cells) A2 1. Prime with LPS (1 µg/mL, 3 hours) A1->A2 A3 2. Pre-incubate with Inhibitor (30 min) A2->A3 A4 3. Activate with ATP/Nigericin (30 min - 2 hours) A3->A4 A5 4. Collect Cell Supernatant A4->A5 B2 Path A: Direct ELISA (Quantifies immunoreactive IL-1β) A5->B2 B3 Path B: Reporter Bioassay (Measures bioactive IL-1β) A5->B3 B1 B. IL-1β Detection & Analysis

  • Part A: IL-1β Production in Macrophages [1] [3]

    • Materials: THP-1 human monocytes, iBMDMs, or primary human PBMCs; LPS; ATP or nigericin; this compound.
    • Procedure:
      • Differentiate THP-1 cells into macrophages using PMA (e.g., 100 nM for 3 days) if required.
      • Prime: Stimulate cells with LPS (1 µg/mL) for 3 hours to upregulate pro-IL-1β and NLRP3.
      • Inhibit: Pre-treat cells with this compound (e.g., 30 minutes) across a concentration gradient.
      • Activate: Induce NLRP3 activation by adding ATP (5 mM) or nigericin (10 µM) for 30 minutes to 2 hours.
      • Collect: Centrifuge the culture plates and collect the cell-free supernatant for analysis.
  • Part B1: IL-1β Quantification by ELISA

    • Use a commercial human or mouse IL-1β ELISA kit according to the manufacturer's instructions. This measures the concentration of immunoreactive IL-1β protein.
  • Part B2: IL-1β Bioactivity by Reporter Gene Assay [4] [5]

    • Materials: HEK-Blue IL-1β cells or a stable D10-G4-1-NF-κB-Luc cell line; QUANTI-Blue solution or luciferase substrate.
    • Procedure:
      • Seed reporter cells in a 96-well plate.
      • Add the macrophage supernatants (containing secreted IL-1β) to the reporter cells.
      • Incubate for 6-24 hours (depending on the cell line and reporter).
      • Readout: For SEAP, add QUANTI-Blue and measure optical density. For luciferase, add substrate and measure luminescence [4] [5].
      • The signal is proportional to the biological activity of IL-1β in the supernatant. Inhibition by this compound will reduce the reporter signal.

Critical Considerations for Experimental Design

  • Cytotoxicity: Always run a parallel cell viability assay (e.g., MTT, LDH) to ensure that inhibition of IL-1β is not due to general cytotoxicity [1].
  • Specificity: To confirm that this compound is specific for the NLRP3 inflammasome, test it in cells stimulated with activators of other inflammasomes, such as AIM2 (poly(dA:dT)) or NLRC4 (flagellin) [1].
  • Mechanism of Action: The above assays phenotype inhibition. To elucidate the direct molecular target, more advanced techniques like Surface Plasmon Resonance (SPR) or competition binding assays with a known tracer are required [6].

I hope these detailed application notes and protocols provide a solid foundation for characterizing this compound. Would you like further elaboration on any of these methods or information on secondary assays to probe the mechanism of action more deeply?

References

Comprehensive Application Notes and Protocols: Measuring NLRP3-IN-6 Effects on Caspase-1 Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the NLRP3 Inflammasome and Caspase-1 Activation

The NLRP3 inflammasome is a critical component of the innate immune system that functions as a multiprotein complex responsible for detecting a wide range of pathogenic signals and cellular damage. When activated, it serves as a platform for the activation of caspase-1, an inflammatory cysteine protease that plays a pivotal role in converting the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their biologically active forms [1]. This activation mechanism also triggers a specific form of inflammatory cell death known as pyroptosis through cleavage of gasdermin D (GSDMD) [2]. The NLRP3 inflammasome activation occurs through a well-characterized two-signal process: an initial priming signal (Signal 1) that upregulates the expression of NLRP3 and pro-IL-1β through NF-κB signaling, followed by an activation signal (Signal 2) that promotes the assembly of the inflammasome complex [1].

The significance of measuring caspase-1 activation lies in its crucial role as a direct indicator of inflammasome activity. Caspase-1 activation represents the convergence point of NLRP3 inflammasome signaling, making it an ideal readout for evaluating the efficacy of potential inhibitors like NLRP3-IN-6. As research continues to establish the involvement of dysregulated NLRP3 activity in various inflammatory diseases, including Alzheimer's disease, type 2 diabetes, gout, and atherosclerosis [2], the development and characterization of specific NLRP3 inhibitors such as this compound has gained considerable importance in therapeutic research. These application notes provide detailed methodologies for assessing the effects of this compound on caspase-1 activation using multiple complementary techniques, enabling robust evaluation of its inhibitory potential.

Detection Methods for Caspase-1 Activation

Overview of Key Methodologies

Researchers have developed several methodological approaches for detecting caspase-1 activation, each offering distinct advantages and limitations. Western blot analysis stands as the most specific method, allowing direct visualization of both the inactive pro-caspase-1 (45 kDa) and its active cleavage products (20 kDa and 10 kDa subunits) [3]. This technique provides multiple information within a single experiment, enabling simultaneous assessment of caspase-1 processing and the maturation of its substrates, including IL-1β, IL-18, and GSDMD [3]. The method is particularly valuable for confirming specific cleavage events indicative of true caspase-1 activation rather than overall increases in proteolytic activity.

Fluorometric assays represent a quantitative approach that measures the enzymatic activity of caspase-1 using specific fluorogenic substrates. These substrates typically incorporate the caspase-1 recognition sequence (YVAD) linked to a fluorescent reporter molecule (such as 7-amino-4-methylcoumarin, AMC) that is released upon cleavage [4]. The increasing fluorescence signal directly correlates with caspase-1 enzymatic activity, providing sensitive quantification that can detect even low levels of activation. This method is particularly useful for kinetic studies and high-throughput screening applications where quantitative data across multiple samples is required.

Flow cytometry combines single-cell analysis with the ability to measure caspase-1 activity in mixed cell populations. Using cell-permeable fluorogenic substrates, this technique allows researchers to assess caspase-1 activation at the individual cell level while simultaneously evaluating other parameters such as cell viability, surface markers, or mitochondrial membrane potential [4]. This approach is especially valuable for identifying specific cellular subsets undergoing inflammasome activation within heterogeneous populations and for correlating caspase-1 activity with other cellular events.

Comparative Analysis of Detection Methods

Table 1: Comparison of Key Caspase-1 Detection Methodologies

Method Detection Principle Key Readouts Sensitivity Throughput Key Applications
Western Blot Immunodetection of cleavage fragments Pro-caspase-1 (45 kDa), active subunits (20/10 kDa), GSDMD cleavage Moderate Low Specific confirmation of processing; substrate cleavage analysis
Fluorometric Assay Enzymatic cleavage of fluorogenic substrates (YVAD-AMC) Fluorescence intensity (Ex/Em: 355/460 nm) High Medium to High Quantitative kinetic studies; inhibitor screening
Flow Cytometry Single-cell fluorogenic substrate detection Fluorescence intensity per cell; multiparameter analysis High Medium Heterogeneous populations; correlative studies with surface markers
ELISA Immunoassay for mature IL-1β/IL-18 Cytokine concentration (pg/mL) High Medium to High Functional output measurement; high-throughput screening

Each method offers complementary information, and researchers often combine multiple approaches to obtain a comprehensive understanding of NLRP3 inflammasome inhibition. For instance, Western blot provides specific confirmation of caspase-1 processing, while fluorometric assays deliver quantitative data on inhibition kinetics, and flow cytometry reveals population heterogeneity in response to this compound treatment.

Experimental Protocols

Cell Culture and Stimulation

Primary Bone Marrow-Derived Macrophage (BMDM) Differentiation

  • Isolation: Collect femur and tibia bones from C57BL/6J mice (8-16 weeks old). Flush bone marrow using a 21G needle with 5 mL of HBSS containing 2% FBS. Gently create a single-cell suspension by pipetting [4].
  • Red Blood Cell Lysis: Resuspend the cell pellet in 1 mL of red cell lysis buffer, incubate for 1 minute at room temperature, then add 10 mL of HBSS + 2% FBS and centrifuge at 200 × g for 4 minutes [4].
  • Differentiation: Resuspend cells in BMDM culture medium (low-glucose DMEM with 10% FBS, 20 ng/mL M-CSF, penicillin/streptomycin). Plate at 5 mL per 15 cm non-tissue culture-treated Petri dish and incubate for 6 days at 37°C, 5% CO₂ [4].
  • Harvesting: Remove floating cells and medium. Wash with PBS, add 2 mL trypsin per plate, and incubate until gentle tapping dislodges cells. Harvest with BMDM culture medium and count using a hemacytometer [4].

Cell Seeding and Treatment

  • Seed BMDMs at 1 × 10⁶ cells/mL in appropriate culture vessels (e.g., 2 × 10⁶ cells/well in 6-well plates for Western blot, 0.2 × 10⁶ cells/well in 96-well plates for fluorometric assays). Allow cells to adhere for at least 6 hours before treatment [4].
  • Priming (Signal 1): Stimulate cells with LPS (100 ng/mL) for 3-4 hours to induce NLRP3 and pro-IL-1β expression through NF-κB activation [1].
  • This compound Pretreatment: Add this compound at varying concentrations (typically 0.1-10 μM) 30-60 minutes before activation stimulus. Include DMSO vehicle controls.
  • Activation (Signal 2): Apply NLRP3 inflammasome activators: ATP (5 mM, 30 minutes), nigericin (10 μM, 45 minutes), or monosodium urate (MSU) crystals (150 μg/mL, 6 hours) [1] [2].
Western Blot Protocol for Caspase-1 Activation

Sample Preparation

  • Aspirate medium and wash cells with cold PBS. For adherent cells, add 100 μL trypsin, incubate on ice for 5 minutes, then collect with 400 μL cold PBS. Combine with previously collected floating cells [4].
  • Centrifuge at 300 × g for 5 minutes at 4°C. Lyse cell pellet with 50-100 μL RIPA buffer containing protease inhibitors. Incubate on ice for 15 minutes with occasional vortexing.
  • Centrifuge at 12,000 × g for 15 minutes at 4°C. Collect supernatant for analysis. Determine protein concentration using BCA assay.

Gel Electrophoresis and Immunoblotting

  • Load 20-30 μg protein per lane on 4-20% gradient SDS-PAGE gels. Include pre-stained molecular weight markers.
  • Transfer to PVDF membranes using standard wet transfer protocols.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies in blocking solution overnight at 4°C:
    • Anti-caspase-1 (1:1000)
    • Anti-IL-1β (1:1000)
    • Anti-GSDMD (1:1000)
    • Anti-β-actin (1:5000) as loading control
  • Wash 3× with TBST, 10 minutes each. Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and image with digital imaging system.

Blue Native PAGE for NLRP3-NEK7 Complex Assembly

  • Prepare digitonin lysis buffer (1% digitonin, 150 mM NaCl, 50 mM Tris-HCl, pH 7.5 with protease inhibitors).
  • Lys cells with digitonin buffer (10⁷ cells/mL) for 30 minutes on ice. Centrifuge at 10,000 × g for 30 minutes at 4°C [5].
  • Load supernatant on 3-12% gradient native PAGE gels. Electrophorese at 150V for 2 hours at 4°C with cathode buffer (0.02% Coomassie G-250) and anode buffer (50 mM Tris, 75 mM HCl, pH 7.5).
  • Transfer to PVDF and immunoblot for NLRP3 and NEK7 to detect high-molecular-weight complexes [5].
Fluorometric Caspase Activity Assay

Sample Preparation

  • Seed BMDMs in black 96-well plates with clear bottoms at 0.2 × 10⁶ cells/well. Treat with this compound and inflammasome activators as described.
  • Prepare cell lysates using fluorometric assay lysis buffer. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatants.
  • Determine protein concentration and normalize samples to equal concentrations.

Fluorometric Measurement

  • Prepare reaction mix containing fluorogenic caspase-1 substrate Ac-YVAD-AMC (50 μM final concentration) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, pH 7.4) [4].
  • Add 50 μL of normalized cell lysate (50-100 μg protein) to 50 μL of reaction mix in black 96-well plates.
  • Incubate at 37°C and measure fluorescence (Ex 355 nm/Em 460 nm) every 5-10 minutes for 1-2 hours using a plate reader.
  • Include controls: blank (assay buffer + substrate), uninhibited control (DMSO vehicle + activator), and negative control (unstimulated cells).
  • Calculate caspase-1 activity as fluorescence units per μg protein per minute. Express this compound inhibition as percentage of uninhibited control.
Flow Cytometry for Caspase-1 Activity

Cell Staining

  • Harvest treated cells (both adherent and floating) and wash with cold PBS. Count and aliquot 0.5-1 × 10⁶ cells per sample.
  • Resuspend cells in complete culture medium containing cell-permeable fluorogenic caspase-1 substrate (FAM-YVAD-FMK) according to manufacturer's instructions.
  • Incubate for 45-60 minutes at 37°C, 5% CO₂, protecting from light.
  • Wash cells twice with assay buffer and resuspend in PBS containing viability dye (e.g., propidium iodide, 1 μg/mL) for simultaneous cell death assessment.

Acquisition and Analysis

  • Analyze samples using a flow cytometer equipped with 488 nm excitation and appropriate filters for FITC (caspase-1 activity) and PE/PerCP (viability dye).
  • Collect at least 10,000 events per sample. Use unstained cells and single-stained controls for compensation.
  • Gate on live cells based on viability dye exclusion, then analyze caspase-1 positive population in FITC channel.
  • Express results as percentage of caspase-1 positive cells or mean fluorescence intensity of the active population compared to control conditions.

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation and Inhibition Pathway

NLRP3_pathway NLRP3 Inflammasome Activation and Inhibition Pathway PAMPs_DAMPs PAMPs/DAMPs (Signal 1) TLR TLR Activation PAMPs_DAMPs->TLR NFkB NF-κB Pathway TLR->NFkB NLRP3_proIL1b NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1b Inflammasome_assembly Inflammasome Assembly (NLRP3-ASC-pro-caspase-1) NLRP3_proIL1b->Inflammasome_assembly Signal2 Activation Signal (ATP, crystals, etc.) K_efflux K+ Efflux Signal2->K_efflux NEK7_binding NEK7 Binding to NLRP3 K_efflux->NEK7_binding NEK7_binding->Inflammasome_assembly Caspase1_activation Caspase-1 Activation Inflammasome_assembly->Caspase1_activation IL1b_maturation IL-1β/IL-18 Maturation Caspase1_activation->IL1b_maturation Pyroptosis Pyroptosis (GSDMD cleavage) Caspase1_activation->Pyroptosis NLRP3_IN6 This compound Inhibition NLRP3_IN6->NEK7_binding Inhibits

This diagram illustrates the two-signal mechanism of NLRP3 inflammasome activation and the potential inhibition point of this compound. The priming signal (Signal 1, yellow nodes) through pattern recognition receptors like TLRs induces NF-κB-mediated transcription of NLRP3 and pro-IL-1β [1]. The activation signal (Signal 2, red nodes) triggers cellular events such as K+ efflux that promote NEK7 binding to NLRP3 and subsequent inflammasome assembly [5] [2]. The mature inflammasome complex facilitates caspase-1 activation, leading to cytokine maturation and pyroptosis. This compound (green octagon) potentially inhibits this pathway by disrupting NEK7 binding or subsequent inflammasome assembly steps.

Experimental Workflow for Assessing this compound

experimental_workflow Experimental Workflow for this compound Assessment BMDM_isolation BMDM Isolation & Differentiation (6 days culture with M-CSF) Cell_seeding Cell Seeding (1×10⁶ cells/mL, 6h adherence) BMDM_isolation->Cell_seeding LPS_priming LPS Priming (100 ng/mL, 3-4h) Cell_seeding->LPS_priming NLRP3_IN6_treatment This compound Treatment (0.1-10 μM, 30-60min pre-incubation) LPS_priming->NLRP3_IN6_treatment Activation NLRP3 Activation (ATP, nigericin, MSU crystals) NLRP3_IN6_treatment->Activation Analysis_branch Sample Collection & Analysis Activation->Analysis_branch Western_blot Western Blot Analysis (Caspase-1 cleavage, GSDMD) Analysis_branch->Western_blot Protein lysates Fluorometric Fluorometric Assay (YVAD-AMC cleavage) Analysis_branch->Fluorometric Cell lysates Flow_cytometry Flow Cytometry (Single-cell caspase activity) Analysis_branch->Flow_cytometry Intact cells Data_integration Data Integration & Interpretation Western_blot->Data_integration Fluorometric->Data_integration Flow_cytometry->Data_integration

This experimental workflow outlines the comprehensive approach for evaluating this compound effects on caspase-1 activation. The process begins with primary macrophage differentiation, followed by standardized priming and activation protocols with this compound pretreatment. The parallel analysis methods (Western blot, fluorometric assay, and flow cytometry) provide complementary data that, when integrated, yield a robust assessment of inhibitory efficacy. This multi-method approach ensures confirmation of findings through different technical principles while providing both quantitative activity measurements and specific cleavage confirmation.

Data Interpretation and Technical Considerations

Analysis of this compound Inhibition Data

When evaluating the effects of this compound on caspase-1 activation, researchers should employ dose-response analyses across appropriate concentration ranges (typically 0.1-10 μM) to determine IC₅₀ values. Western blot data should show decreased intensity of active caspase-1 subunits (p20/p10) and reduced cleavage of substrates (mature IL-1β, GSDMD-NT) in a concentration-dependent manner [3]. Fluorometric assays should demonstrate reduced YVAD-AMC cleavage rates, expressed as percentage inhibition relative to activated controls without inhibitor. Flow cytometry data should show decreased percentage of caspase-1-positive cells and reduced mean fluorescence intensity in treated samples.

For comprehensive assessment, include positive controls known to activate the NLRP3 inflammasome (e.g., nigericin, ATP) and negative controls (unstimulated cells) in all experiments. Compare this compound effects against known NLRP3 inhibitors like MCC950 [2] to establish relative potency. Additionally, evaluate inhibitor specificity by testing effects on other inflammasome pathways (NLRC4, AIM2) to confirm selective NLRP3 targeting.

Troubleshooting and Optimization

Common Technical Issues and Solutions

  • High background caspase-1 activity: Ensure proper aseptic technique to minimize unintended activation. Include vehicle controls and use low-endotoxin reagents.
  • Poor caspase-1 cleavage detection: Optimize antibody concentrations and ensure fresh protease inhibitors are not interfering with caspase activity. Extend activation time or increase activator concentrations.
  • Variable results in fluorometric assays: Normalize protein concentrations precisely across samples. Include a standard curve with recombinant caspase-1 and ensure consistent incubation times.
  • Low cell viability in flow cytometry: Reduce activator concentrations or exposure time. Include viability dyes to gate on live cells specifically.

Method-Specific Considerations

  • For Western blot, always include both adherent and floating cells in analysis, as pyroptotic cells detach during activation [4].
  • For fluorometric assays, determine linear range of detection by measuring fluorescence at multiple time points and use values within the linear phase.
  • For flow cytometry, titrate caspase-1 substrate concentration to optimize signal-to-noise ratio and use fluorescence-minus-one (FMO) controls for proper gating.
  • When using this compound, prepare fresh stock solutions in DMSO and ensure final DMSO concentrations are consistent across treatments (typically ≤0.1%).

Conclusion

The methodologies outlined in these application notes provide researchers with comprehensive tools for evaluating the effects of this compound on caspase-1 activation through multiple complementary approaches. The Western blot protocol allows specific detection of caspase-1 processing and substrate cleavage, the fluorometric assay offers sensitive quantitative measurement of enzymatic activity, and flow cytometry enables single-cell analysis within heterogeneous populations. When employed together following the detailed protocols and experimental workflows described, these techniques facilitate robust characterization of NLRP3 inflammasome inhibition, supporting drug development efforts targeting this important inflammatory pathway. As research continues to elucidate the role of NLRP3 in various diseases, standardized protocols for assessing inhibitor efficacy become increasingly valuable for advancing therapeutic candidates like this compound toward clinical application.

References

Comprehensive Application Notes and Protocols for NLRP3-IN-6 in ASC Speck Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NLRP3 Inflammasome and ASC Speck Formation

The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that functions as a master regulator of inflammation in response to infection, cellular damage, and metabolic stress. This cytosolic pattern recognition receptor complex consists of three core components: the NLRP3 sensor protein, the ASC (apoptosis-associated speck-like protein containing a CARD) adaptor protein, and the caspase-1 effector protein [1] [2]. Upon activation, NLRP3 nucleates the helical assembly of ASC into large filaments that aggregate into a singular, micron-sized perinuclear structure known as an ASC speck (or pyroptosome) [3] [4]. This speck serves as an activation platform for caspase-1, which then proteolytically matures the pro-inflammatory cytokines IL-1β and IL-18 and cleaves gasdermin D to induce pyroptotic cell death [1] [2].

The ASC speck formation represents a definitive, all-or-nothing cellular marker for NLRP3 inflammasome activation and is now recognized as a more specific readout than downstream cytokine measurements [5]. Importantly, recent research has revealed that the ASC speck and NLRP3 inflammasome function are spatially and temporally distinct—while the speck facilitates and maximizes IL-1β processing, it is not strictly required for all NLRP3 inflammasome activation [6] [7]. This nuanced understanding has significant implications for drug discovery, as compounds targeting different aspects of inflammasome biology may exhibit varying effects on speck formation versus cytokine processing. NLRP3-IN-6 represents one of several small molecule inhibitors developed to target this pathway, and robust assays for monitoring its effects on ASC speck formation are essential for characterizing its mechanism and potency.

NLRP3 Inflammasome Activation Signaling Pathway

The activation of the NLRP3 inflammasome occurs through a meticulously regulated two-step process involving priming and activation signals, culminating in ASC speck formation and inflammatory response execution. The molecular details of this pathway are visualized in Figure 1 below.

The priming stage (Signal 1) begins when pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), or specific cytokines (e.g., TNF-α) engage their respective receptors, leading to NF-κB activation [2] [4]. This transcriptional upregulation is complemented by essential post-translational modifications of NLRP3, including deubiquitination and phosphorylation, which license NLRP3 for subsequent activation [2] [4]. The activation stage (Signal 2) is triggered by diverse stimuli including ATP, nigericin, and crystalline substances that induce cellular stress signals such as potassium efflux, chloride efflux, mitochondrial reactive oxygen species (ROS) production, and lysosomal disruption [8] [2]. These cellular stresses promote the binding of NEK7 to NLRP3, facilitating NLRP3 oligomerization [1].

Oligomerized NLRP3 then recruits ASC proteins through PYD-PYD domain interactions, initiating the formation of the ASC speck—a large micron-sized structure that serves as the platform for procaspase-1 recruitment and auto-activation [1] [3]. Active caspase-1 executes the final inflammasome functions: proteolytic maturation of IL-1β and IL-18, and cleavage of gasdermin D to induce pyroptosis [1] [2]. Small molecule inhibitors like This compound and the well-characterized MCC950 are thought to target the NLRP3 oligomerization step by binding to the NACHT domain and stabilizing NLRP3 in an inactive conformation [9] [1].

Detailed Experimental Protocols for ASC Speck Formation Assays

Flow Cytometry-Based ASC Speck Detection in Whole Blood

The flow cytometry assay for detecting ASC speck formation directly in whole blood represents a streamlined approach that minimizes processing artifacts and maintains physiological relevance, particularly for clinical samples [5]. This protocol enables simultaneous assessment of basal NLRP3 pathway activation and its exhaustion following re-stimulation ex vivo.

  • Sample Preparation: Collect fresh peripheral blood using heparin anticoagulant tubes. For clinical applications, process samples within 2-4 hours of collection to maintain cell viability. Blood from healthy donors and patients with inflammatory conditions (e.g., septic shock) can be compared to assess differential NLRP3 responses [5].

  • Red Blood Cell Lysis: Dilute 100 μL of whole heparin blood in 1 mL of ammonium chloride-based lysis solution (e.g., Versalyse). Incubate for 10 minutes at room temperature in the dark. Centrifuge at 300× g for 6 minutes and carefully remove supernatant. Resuspend cells in 500 μL of PBS [5].

  • Ex Vivo Stimulation: Divide cell suspensions into appropriate experimental conditions. For NLRP3 activation, stimulate with 10 μM nigericin for 30 minutes at 37°C. Optional priming with 0.1 μg/mL LPS for 3 hours can be performed but may be omitted according to recent optimized protocols [5]. For inhibitor studies, pre-incubate cells with this compound (typically 1-10 μM) or reference inhibitors like MCC950 for 30-60 minutes prior to nigericin stimulation.

  • Cell Staining and Surface Marker Identification: Wash cells with stain buffer and centrifuge at 300× g for 6 minutes. Resuspend cell pellets in 100 μL stain buffer containing fluorochrome-conjugated antibodies against CD45 (pan-leukocyte marker), CD14 (monocyte marker), and CD16 (neutrophil/monocyte subset marker). Incubate for 15 minutes at room temperature in the dark. Wash once with stain buffer [5].

  • Intracellular ASC Staining: Fix and permeabilize cells using commercial fixation/permeabilization kits (e.g., BD Cytofix/Cytoperm) according to manufacturer instructions. Incubate cells with PE-conjugated anti-ASC antibody for 20 minutes at room temperature in the dark. Wash with 1:10 diluted Perm/Wash buffer and resuspend in 300 μL PBS for analysis [5].

  • Flow Cytometry Analysis: Analyze samples using flow cytometers capable of detecting fluorescence pulse width parameters. Key instruments with validated performance include BD FACS Aria III, Beckman Coulter Astrios EQ, and BD FACS Canto II [3]. Gate on CD45+ leukocytes, then identify monocyte subsets (CD14+ CD16- classical monocytes) and neutrophils (CD15+). ASC speck-positive cells display decreased pulse width and increased pulse height of ASC fluorescence compared to the diffuse ASC staining in resting cells [5] [3].

High-Content Imaging ASC Speck Assay in Macrophages

High-content imaging provides a powerful alternative for quantifying ASC speck formation with single-cell resolution and morphological context, particularly suitable for high-throughput screening applications [10].

  • Cell Culture and Differentiation: Culture immortalized bone marrow-derived macrophages (iBMDMs) stably expressing ASC-mCherry in complete DMEM medium. Seed cells at 10,000 cells per well in 384-well imaging plates and allow to adhere overnight. For THP-1 cells, differentiate with 100 nM PMA for 72 hours prior to assays [10].

  • Treatment and Stimulation: Prime cells with 1 μg/mL LPS for 2 hours. Pre-treat with this compound or control inhibitors at desired concentrations for 30 minutes. Activate NLRP3 inflammasome with 10 μM nigericin for 1 hour. Include control wells with MCC950 (50 nM) as a reference inhibitor [10].

  • Fixation and Imaging: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. For endogenous ASC staining in non-reporter cells, perform immunostaining using anti-ASC antibody following standard protocols. Acquire images using high-content imaging systems (e.g., IN Cell Analyzer 2000 or ImageStreamX Mk II) with 20× or 40× objectives [10] [3].

  • Image Analysis: Segment nuclei using DAPI staining. Define cell boundaries by dilating nuclear segmentation (approximately 5-10 pixels). Identify ASC specks using intensity-based thresholding and size exclusion (typically 1-3 μm diameter). Calculate the percentage of speck-positive cells as (number of cells with specks / total number of nuclei) × 100 [10].

The experimental workflow for these assays is visualized in Figure 2 below, illustrating the parallel paths for flow cytometry and high-content imaging approaches.

G cluster_FC Flow Cytometry Protocol cluster_HCI High-Content Imaging Protocol Start Sample Collection (Whole Blood or Cell Lines) FC_Lysis Red Blood Cell Lysis Start->FC_Lysis HCI_Plate Cell Plating (10,000 cells/well) Start->HCI_Plate FC_Stim Ex Vivo Stimulation ± this compound + Nigericin (10 μM, 30 min) FC_Lysis->FC_Stim FC_Surface Surface Staining (CD45, CD14, CD16) FC_Stim->FC_Surface FC_Perm Fixation/Permeabilization FC_Surface->FC_Perm FC_ASC Intracellular ASC Staining FC_Perm->FC_ASC FC_Analysis Flow Cytometry Analysis FC_ASC->FC_Analysis FC_Result ASC Speck+ Cell % by Pulse Width FC_Analysis->FC_Result Comparison Data Comparison & Interpretation FC_Result->Comparison HCI_Diff Differentiation (THP-1 + PMA, 72 hr) HCI_Plate->HCI_Diff HCI_Stim Stimulation LPS (1 μg/mL, 2 hr) → Nigericin (10 μM, 1 hr) ± this compound HCI_Diff->HCI_Stim HCI_Fix Fixation HCI_Stim->HCI_Fix HCI_Image High-Content Imaging HCI_Fix->HCI_Image HCI_Analysis Image Analysis (Nuclei & Speck Segmentation) HCI_Image->HCI_Analysis HCI_Result ASC Speck+ Cell % by Morphology HCI_Analysis->HCI_Result HCI_Result->Comparison

Quantitative Data Analysis and Technical Considerations

Comparative Potency of NLRP3 Inhibitors in ASC Speck Assays

The development of this compound requires careful benchmarking against established inhibitors to determine relative potency and mechanism of action. Table 1 summarizes representative potency data for major NLRP3 pathway inhibitors across different assay systems.

Table 1: Comparative potency of NLRP3 pathway inhibitors in ASC speck formation and IL-1β release assays

Inhibitor Class Representative Compound Molecular Target ASC Speck IC₅₀ IL-1β Release IC₅₀ Primary Cell Model
Diaryl-sulfonylurea MCC950 NLRP3 NACHT domain 3-4 nM 4 nM Human THP-1 cells [9]
Novel Boron Compound NBC19 NLRP3 inflammasome 60 nM 80-850 nM Human THP-1/Mouse microglia [9]
Caspase-1 inhibitor VX-765 (Belnacasan) Caspase-1 No effect 10-50 nM Human THP-1/Mouse microglia [9]
P2X7 receptor antagonist Compound 26 P2X7 receptor No effect* 30 nM Mouse microglia [9]

\P2X7 antagonists only inhibit ATP-induced NLRP3 activation, not nigericin-induced speck formation [9]*

When evaluating this compound, researchers should include appropriate controls from these inhibitor classes to properly contextualize its potency and mechanism. The expected profile for a direct NLRP3 inhibitor like this compound would include concentration-dependent inhibition of both ASC speck formation and IL-1β release, with minimal effects on upstream priming signals or downstream caspase-1 activity when used at selective concentrations [9].

Technical Comparison of ASC Speck Detection Methods

The choice of detection platform significantly impacts the sensitivity, throughput, and information content of ASC speck assays. Table 2 compares the key technical parameters of major detection platforms used for quantifying ASC speck formation.

Table 2: Technical comparison of ASC speck detection methodologies

Detection Method Throughput Sensitivity Cell Type Resolution Key Instrument Considerations Best Applications
Flow Cytometry High Variable by instrument* Excellent (multiplexed surface markers) Pulse width detection critical; BD Aria III, Beckman Astrios EQ, BD Canto II perform best [3] Whole blood assays, clinical samples, immune cell subset analysis
High-Content Imaging Medium-High High (single-cell resolution) Good (morphological context) Requires optimized segmentation algorithms; IN Cell Analyzer, ImageStreamX suitable [10] [3] High-throughput screening, mechanism studies, morphological analysis
Imaging Flow Cytometry Medium High (image-based validation) Good (limited multiplexing) Combines flow cytometry with imaging; Amnis ImageStreamX platforms [3] Assay validation, complex morphological phenotypes
Fluorescence Microscopy Low High Limited by manual analysis Subjective quantification; not recommended for quantification [3] Initial validation, representative imaging

\Flow cytometers show significant variability in ASC speck detection sensitivity, with some instruments (e.g., MACSQuant10) unable to reliably detect specks due to limited pulse width resolution [3]*

For optimal flow cytometry results, researchers should validate their instrument's capability to distinguish ASC speck-positive cells by assessing the separation between diffuse ASC and speck populations based on fluorescence pulse width. The performance metric can be quantified as the ratio between mean ASC width signals in control versus stimulated samples, with higher ratios indicating better separation [3].

Troubleshooting and Optimization Guidelines

  • Low Signal-to-Noise in Flow Cytometry: Ensure proper fixation and permeabilization conditions. Titrate anti-ASC antibody concentrations to maximize specific staining while minimizing background. Use fluorescence-minus-one (FMO) controls to establish appropriate gating boundaries. Verify that your flow cytometer can adequately detect pulse width changes—instruments with poor pulse width sensitivity (e.g., MACSQuant10) may yield suboptimal results [3].

  • High Background in High-Content Imaging: Optimize cell density to prevent overcrowding. Validate speck segmentation parameters using positive (nigericin-stimulated) and negative (MCC950-treated) controls. Ensure consistent focus across all imaging fields. For endogenous ASC staining, include isotype controls to assess non-specific antibody binding [10].

  • Variable Stimulation Efficiency: Use fresh nigericin preparations and avoid repeated freeze-thaw cycles. Confirm LPS activity by testing NF-κB activation in control experiments. Consider cell passage number and differentiation state—primary cells and low-passage cell lines typically show more consistent responses [5] [10].

  • Inconsistent Inhibitor Effects: Prepare fresh inhibitor stock solutions in appropriate vehicles (typically DMSO). Include multiple reference inhibitors (MCC950, VX-765) in each experiment to validate assay performance. Pre-incubate inhibitors for sufficient time (30-60 minutes) before activation [9] [10].

Conclusion

The comprehensive application notes and protocols presented here provide researchers with validated methodologies for assessing this compound activity through ASC speck formation assays. The dual approach of flow cytometry and high-content imaging enables flexible implementation based on available instrumentation and research objectives. When properly optimized and controlled, these assays offer robust, quantitative platforms for characterizing novel NLRP3 inhibitors throughout the drug discovery pipeline, from initial screening to mechanistic studies. The continuing refinement of these methodologies will undoubtedly accelerate the development of targeted therapies for NLRP3-driven inflammatory diseases.

References

Known NLRP3 Inhibitors & Their Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Although NLRP3-IN-6 is not documented in the searched literature, other inhibitors with detailed mechanisms have been reported. The table below summarizes key inhibitors and their molecular targets.

Inhibitor Primary Molecular Target(s) Documented Mechanism(s) of Action Key References
MCC950 NLRP3 ATPase domain Directly binds and inhibits NLRP3 ATP-hydrolysis activity; blocks both canonical and non-canonical NLRP3 activation. [1] [2] [3]
CY-09 NLRP3 ATPase domain Directly binds to NLRP3 and inhibits its ATPase activity, preventing NLRP3 inflammasome assembly. [1]
BAL-0028/BAL-0598 NLRP3 NACHT domain Binds to a novel site on the NACHT domain, distinct from MCC950; potent against hyperactive NLRP3 mutations. [4]
Bay 11-7082 NLRP3 & NF-κB pathway Alkylates cysteine residues in NLRP3's ATPase domain; also inhibits NF-κB signaling (priming signal). [1]
Colchicine NLRP3 Inflammasome Attenuates expression of IL-1β, IL-18, and other cytokines by inhibiting NLRP3 inflammasome activation. [1]
Glyburide NLRP3 (indirect) Suppresses ASC speck formation; also inhibits KATP channels. [1]
PAS-Na Oxidative Stress & NF-κB pathway Inhibits Mn-induced NLRP3 activation by reducing ROS and suppressing the NF-κB pathway. [5]

General Experimental Framework for NLRP3 Inhibition

The following workflow outlines the common steps for evaluating NLRP3 inhibitors, synthesizing methodologies from multiple studies on NLRP3 and pyroptosis [3] [5] [6].

workflow cluster_cell In Vitro Protocol A 1. Cell Culture & Priming B 2. Inhibitor Pre-treatment A->B A1 • Cell Lines: BV2, C2C12,  primary macrophages • Medium: LPS (e.g., 100-500 ng/mL)  for 2-4 hours A->A1 C 3. NLRP3 Inflammasome Activation B->C B1 • Add inhibitor at varying  concentrations • Incubate for 30 min to 2 hours  before activation stimulus B->B1 D 4. Assay Readouts C->D C1 • Add ATP (e.g., 5mM) • Add Nigericin (e.g., 10µM) • Add other stimuli (e.g., silica,  monosodium urate crystals) C->C1 D1 • Western Blot: NLRP3, Caspase-1,  GSDMD, IL-1β • ELISA: IL-1β, IL-18 secretion • LDH Release Assay • Immunofluorescence:  ASC speck formation D->D1 E In vitro Models E->A F In vivo Models F->A

Detailed Protocol for In Vitro Evaluation

Based on the general workflow, here is a more detailed protocol you can adapt.

1. Cell Preparation and Priming

  • Cell Models: Common models include murine macrophage cell lines (e.g., BV2, J774A.1, primary bone marrow-derived macrophages - BMDMs) or other relevant cell types like the rat pancreatic acinar cell line AR42J [3] [5].
  • Priming: Seed cells and stimulate with Ultrapure LPS (e.g., 100-500 ng/mL for 2-4 hours) to induce pro-IL-1β and NLRP3 expression via the NF-κB pathway [7].

2. Inhibitor Treatment

  • Prepare a dilution series of your inhibitor in an appropriate solvent (e.g., DMSO, with a final concentration of ≤0.1-0.5%).
  • Add the inhibitor to the cell culture medium 30 minutes to 2 hours before the NLRP3 activation stimulus.

3. NLRP3 Inflammasome Activation

  • After pre-treatment, apply a potent NLRP3 activator to the primed cells. Common stimuli include:
    • ATP: Add a solution of ATP to a final concentration of 5 mM and incubate for 30-60 minutes [7].
    • Nigericin: A potassium ionophore, used at 5-10 µM for 30-60 minutes [7].
    • Other particulates: Silica crystals, monosodium urate (MSU), or amyloid-beta fibrils.

4. Downstream Analysis and Assays Collect samples from the culture to assess inflammasome activity and pyroptosis.

  • Western Blot Analysis: Lyse cells to detect key proteins in the NLRP3 pathway.
    • Targets: Cleaved Caspase-1 (p20), mature IL-1β (p17), Cleaved GSDMD (GSDMD-NT), and ASC oligomerization [3] [5] [6].
  • Enzyme-Linked Immunosorbent Assay (ELISA): Use cell-free culture supernatant to quantify the secretion of mature IL-1β and IL-18.
  • LDH Release Assay: Measure lactate dehydrogenase (LDH) activity in the supernatant as a quantitative indicator of pyroptotic cell membrane rupture, following the manufacturer's protocol.
  • Immunofluorescence (ASC Speck Formation): Fix cells and stain for ASC. Under microscopy, activated inflammasomes appear as large, singular perinuclear "specks" [5].

In Vivo Validation Models

If the inhibitor shows promise in vitro, it can be tested in established animal models of NLRP3-driven diseases.

  • Peritonitis Model: Inject an NLRP3 activator (e.g., MSU crystals, alum) intraperitoneally into mice (e.g., C57BL/6J) pre-treated with the inhibitor. Collect peritoneal exudate to measure immune cell recruitment and cytokine levels [4].
  • Disease-Specific Models:
    • Post-ERCP Pancreatitis (PEP) Rat Model: The NLRP3 inhibitor MCC950 has been used prophylactically in this model [3].
    • Denervation-Induced Muscle Atrophy Mouse Model: NLRP3 knockout mice and inhibitors have been used to study muscle atrophy [6].
    • Manganese-Induced Neurotoxicity Rat Model: PAS-Na has been shown to inhibit NLRP3 activation in this model [5].
    • Spinal Cord Injury (SCI) Rat Model: Targeting NLRP3 has been shown to be beneficial post-injury [8].

How to Proceed with this compound

Since specific data on this compound is unavailable, I suggest you:

  • Check the supplier's documentation for the compound, as they often provide basic data sheets and recommended starting concentrations.
  • Use the general protocols above as a template, adapting cell models and doses based on the inhibitor's known solubility, stability, and any preliminary toxicity data you may have.
  • Start with a broad concentration range in your initial cytotoxicity and efficacy experiments to establish a dose-response profile.

References

NLRP3 Inhibitor Treatment Durations in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Clinical Phase Condition / Population Treatment Duration Reference / Source
DFV890 Phase 2 COVID-19-associated pneumonia 14 days [1]
VTX3232 Phase 2a Early-stage Parkinson's Disease 28 days [2]
GDC-2394 Phase 1 Healthy Volunteers (Multiple Ascending Dose) 7 days [3] [4]
RRx-001 Phase 3 Third-line+ Small Cell Lung Cancer Combined with chemo from first line; specific cycle duration not detailed [5]

The NLRP3 Inflammasome Pathway

To provide context for why inhibiting NLRP3 is a key therapeutic target, the following diagram illustrates the core activation and signaling pathway. This mechanism is common across the inhibitors mentioned and is the presumed target of NLRP3-IN-6.

graphname PAMPs/DAMPs PAMPs/DAMPs Priming Signal Priming Signal PAMPs/DAMPs->Priming Signal e.g., LPS NF-κB NF-κB Priming Signal->NF-κB NLRP3 Gene NLRP3 Gene NF-κB->NLRP3 Gene pro-IL-1β Gene pro-IL-1β Gene NF-κB->pro-IL-1β Gene Inactive NLRP3 Inactive NLRP3 NLRP3 Gene->Inactive NLRP3 pro-IL-1β pro-IL-1β pro-IL-1β Gene->pro-IL-1β Active NLRP3 Oligomer Active NLRP3 Oligomer Inactive NLRP3->Active NLRP3 Oligomer Activated by Active IL-1β Active IL-1β pro-IL-1β->Active IL-1β K+ Efflux K+ Efflux K+ Efflux->Active NLRP3 Oligomer Lysosomal Damage Lysosomal Damage Lysosomal Damage->Active NLRP3 Oligomer ROS ROS ROS->Active NLRP3 Oligomer Ca2+ Mobilization Ca2+ Mobilization Ca2+ Mobilization->Active NLRP3 Oligomer ASC Speck ASC Speck Active NLRP3 Oligomer->ASC Speck Caspase-1 Caspase-1 ASC Speck->Caspase-1 Activates Caspase-1->Active IL-1β Cleaves Active IL-18 Active IL-18 Caspase-1->Active IL-18 Cleaves GSDMD GSDMD Caspase-1->GSDMD Cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation pro-IL-18 pro-IL-18 pro-IL-18->Active IL-18

Suggested Experimental Protocol for this compound

In the absence of specific data for this compound, here is a generalized framework for establishing a treatment protocol in a preclinical setting, drawing on common practices in inflammasome research [6] [7].

graphname cluster_step1 1. In Vitro Confirmation cluster_step2 2. In Vivo Efficacy cluster_step3 3. Biomarker & Safety Cell Line Selection Cell Line Selection Inflammasome Stimulation Inflammasome Stimulation Cell Line Selection->Inflammasome Stimulation This compound Treatment This compound Treatment Inflammasome Stimulation->this compound Treatment Biomarker Analysis Biomarker Analysis This compound Treatment->Biomarker Analysis Disease Model Selection Disease Model Selection Biomarker Analysis->Disease Model Selection Confirms Target Engagement Dose-Ranging Study Dose-Ranging Study Disease Model Selection->Dose-Ranging Study Definitive Efficacy Study Definitive Efficacy Study Dose-Ranging Study->Definitive Efficacy Study Informs Dose & Duration Tissue Collection Tissue Collection Definitive Efficacy Study->Tissue Collection Liver & Kidney Function Liver & Kidney Function Definitive Efficacy Study->Liver & Kidney Function Systemic Biomarker Analysis Systemic Biomarker Analysis Tissue Collection->Systemic Biomarker Analysis Histopathological Examination Histopathological Examination Tissue Collection->Histopathological Examination

Key Experimental Details:

  • In Vitro Confirmation:

    • Cell Lines: Use primary bone-marrow-derived macrophages (BMDMs) or immortalized macrophage lines (e.g., J774A.1, THP-1) [6] [8].
    • Stimulation: Prime cells with LPS (e.g., 100 ng/mL, 2-4 hours), then apply a specific NLRP3 activator like ATP (5 mM, 30 min) or nigericin (10 µM, 1 hour) [8] [9].
    • Biomarker Analysis: Measure IL-1β and IL-18 in cell supernatant by ELISA as the primary readout for NLRP3 inhibition [3] [4]. Assess cell viability (e.g., LDH release for pyroptosis) [9].
  • In Vivo Efficacy:

    • Model Selection: Choose a model relevant to your therapeutic focus, such as:
      • Neurological: Parkinson's disease model (e.g., MPTP) or Alzheimer's model (e.g., 5xFAD) [2] [10].
      • Cardiovascular: Remote Ischemic Preconditioning (RIPC) or atherosclerosis model (e.g., ApoE-/- mice) [6].
      • Other: Models of gout, multiple sclerosis (EAE), or non-alcoholic steatohepatitis (NASH) [8] [5].
    • Dosing Route: Based on clinical candidates, oral administration (gavage) is common, but intraperitoneal (IP) injection may be used for initial proof-of-concept studies [6].
    • Duration Guidance: Start with a duration informed by the disease model's established timeline. The clinical data in the table above suggests that 7 to 28 days is a common range for initial efficacy studies, which can be refined with a dose-ranging study.

Important Considerations and Future Directions

  • Safety is Paramount: The development of GDC-2394 was halted due to drug-induced liver injury (DILI) in healthy volunteers, despite favorable target engagement [3] [4]. This underscores the critical need for thorough preclinical safety pharmacology, even for potent inhibitors.
  • Clinical Translation: The field is actively moving towards treating chronic neurodegenerative diseases. VTX3232's success in a 28-day Parkinson's trial demonstrates the potential for longer-term NLRP3 inhibition in the central nervous system, provided the compound has adequate brain penetration [2].

References

Mechanism of Action and Basis for Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how NLRP3 inhibitors work provides the foundation for discussing their specificity. The table below summarizes the general mechanism shared by direct NLRP3 inhibitors like MCC950 and JT002.

Feature Description
Primary Target NLRP3 protein, specifically its NACHT domain [1] [2] [3].
Key Mechanism Binds to the NACHT domain, inhibiting its ATPase activity and preventing NLRP3 oligomerization & inflammasome assembly [1] [2].
Effect on Pathway Blocks downstream events: caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis [4] [3].
Cellular Evidence Potently inhibits IL-1β release and pyroptosis in human and mouse primary immune cells (IC₅₀ in nanomolar range) [3].
Basis for Selectivity Directly targets NLRP3, not other inflammasome sensors (e.g., NLRC4, AIM2) or upstream/downstream factors [5] [4].

Key Residues for Inhibitor Binding

Computational studies have identified specific amino acid residues in the NLRP3 NACHT domain that are critical for interaction with small molecule inhibitors. Interactions with these residues are key to high bioactivity and are believed to contribute to specificity.

The diagram below illustrates the key binding residues within the NLRP3 NACHT domain that are critical for high-affinity inhibitor interactions, based on computational studies:

G NLRP3 NLRP3 NACHT Domain (Inhibitor Binding Pocket) Res1 Val71 NLRP3->Res1 Key Binding Residues Res2 Arg195 NLRP3->Res2 Res3 Ile255 NLRP3->Res3 Res4 Phe419 NLRP3->Res4 Res5 Arg422 NLRP3->Res5 Res6 Met505 NLRP3->Res6

Molecular dynamics simulations indicate the primary interaction between inhibitors and NLRP3 is hydrophobic, centered around these key residues [2].

Experimental Protocols for Assessing Specificity

To empirically determine the selectivity of a compound like NLRP3-IN-6 in your experiments, you can employ the following established methodologies.

Inflammasome Selectivity Assay

This protocol tests whether the inhibitor is specific to the NLRP3 pathway or also affects other inflammasomes.

Procedure:

  • Cell Preparation: Use primary mouse or human macrophages.
  • Priming: Stimulate cells with LPS (e.g., 100 ng/mL for 3-4 hours) to induce pro-IL-1β and NLRP3 expression.
  • Inhibitor Pre-treatment: Add your NLRP3 inhibitor (e.g., this compound) to cells 30-60 minutes before applying the activation signal.
  • Specific Activation: Activate different inflammasomes in parallel:
    • NLRP3: Apply ATP (e.g., 5 mM for 30 min), nigericin (e.g., 10 µM), or monosodium urate (MSU) crystals.
    • NLRC4: Infect with Salmonella typhimurium or transfect with flagellin.
    • AIM2: Transfect with double-stranded DNA (e.g., poly(dA:dT)).
  • Readout: Measure IL-1β in the supernatant by ELISA. A specific NLRP3 inhibitor will block IL-1β release only from NLRP3 activators (ATP, nigericin, MSU) but not from NLRC4 or AIM2 activators [5] [4].
Whole Blood Potency and Cytokine Panel

This assay assesses potency in a more physiologically relevant environment and checks for effects on other inflammatory pathways.

Procedure:

  • Stimulation: Stimulate fresh human whole blood with LPS alone (engages the "alternative" NLRP3 pathway) or LPS + ATP (canonical pathway) [3].
  • Inhibitor Treatment: Incubate with a concentration range of your NLRP3 inhibitor.
  • Broad Readout: Use a multiplex cytokine array (Luminex) or ELISA to measure a panel of cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) in the plasma.
  • Interpretation: A selective NLRP3 inhibitor will potently reduce IL-1β and IL-18 but will not affect (or will affect only at much higher concentrations) the release of TNF-α or IL-6, which are processed independently of the NLRP3 inflammasome [4] [3].

Troubleshooting Guide for Specificity Concerns

Problem Potential Cause Suggested Solution
Inhibitor shows no effect Improper solubility or storage; low potency. Use fresh DMSO stocks; verify solubility; perform a dose-response curve with a positive control (e.g., MCC950).
Inhibitor blocks other inflammasomes Lack of specificity; off-target effect. Confirm assay specificity with known NLRP3-specific (MCC950) and broad-spectrum inhibitors; use genetic controls (NLRP3-KO cells).
Inhibitor reduces TNF-α/IL-6 Compound toxicity or general suppression of NF-κB signaling. Check cell viability (ATP content assay, LDH release); ensure priming signal (NF-κB activation) is intact by measuring pro-IL-1β via Western blot.
High variability in results Inconsistent cell priming; activator concentration/timing. Standardize LPS source and incubation time; titrate ATP/nigericin for optimal activation.

References

Understanding NLRP3-Inhibitor Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity during NLRP3 inhibitor experiments can stem from two main sources: the compound's off-target effects or the on-target consequences of inhibiting the NLRP3 inflammasome itself [1].

The table below outlines the primary cell death pathways linked to NLRP3 inflammasome activity that your assays should investigate.

Cell Death Pathway Key Executor Proteins Relationship to NLRP3 Morphological Hallmarks
Pyroptosis Caspase-1, GSDMD-NT [2] [3] Directly activated by the NLRP3 inflammasome [1]. Cell swelling, plasma membrane pore formation, release of IL-1β/IL-18 [3].
Apoptosis Caspase-3, Caspase-7, Caspase-8 [1] NLRP3 inflammasome activation can induce apoptosis; caspase-8 can activate NLRP3 [4] [1]. Cell shrinkage, chromatin condensation, membrane blebbing, formation of apoptotic bodies.
Necroptosis RIPK1, RIPK3, MLKL [1] Can occur as an alternative pathway when NLRP3/caspase-1 is inhibited; can also promote NLRP3 activation [1]. Loss of plasma membrane integrity, organelle swelling, similar to necrosis.

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments to diagnose cytotoxicity mechanisms.

Comprehensive Cell Viability and Death Assay

This multi-assay approach helps distinguish between different cell death pathways.

  • Principle: Use a combination of readouts to differentiate between apoptosis, necrosis, and pyroptosis.
  • Protocol:
    • Treat cells with your NLRP3 inhibitor (NLRP3-IN-6) over a range of concentrations and time points.
    • LDH Release Assay: Measure lactate dehydrogenase (LDH) in the culture supernatant using a commercial kit (e.g., CytoTox 96) as per the manufacturer's instructions. This indicates plasma membrane damage, common in pyroptosis and necroptosis [5].
    • Caspase-3/7 Activity Assay: Use a fluorogenic substrate (e.g., DEVD-AMC) or a commercial luminescence assay to measure the activity of executioner caspases, a hallmark of apoptosis.
    • Multi-Parameter Flow Cytometry: Harvest cells and stain with:
      • Annexin V / Propidium Iodide (PI): To distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells.
      • GSDMD Antibody: To detect cleavage or oligomerization of GSDMD, indicative of pyroptosis.
Assessing NLRP3 Inflammasome Activation Status

Determine if the cytotoxicity is related to on-target inflammasome inhibition or off-target effects.

  • Principle: Check the levels of key cytokines and proteins in the NLRP3 pathway after inhibitor treatment.
  • Protocol:
    • Cell Priming & Activation: Differentiate THP-1 cells into macrophages using 100 nM PMA for 24 hours [6]. Prime the cells with a TLR ligand (e.g., 1 µg/mL Ultrapure LPS for 3 hours), then activate with a known NLRP3 agonist (e.g., 5 mM ATP for 30 minutes or 10 µg/cm² crystalline silica) in the presence or absence of this compound [6].
    • Cytokine Measurement:
      • Collect cell culture supernatants.
      • Use ELISA kits to quantify the secretion of mature IL-1β and IL-18. A successful NLRP3 inhibitor should significantly reduce their release [6].
    • Western Blot Analysis:
      • Lyse cells to extract proteins.
      • Probe for:
        • Cleaved Caspase-1 (p20/p10): Direct indicator of inflammasome activation.
        • Cleaved GSDMD (GSDMD-NT): Marker for pyroptosis execution.
        • Pro-IL-1β: To ensure the priming step was effective.

NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, which is crucial for understanding the mechanism you are studying.

NLRP3_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP, Crystals) Priming Signal 1 (Priming) TLR/NLR Activation PAMPs_DAMPs->Priming NLRP3_ProIL1b ↑ NLRP3, Pro-IL-1β, Pro-IL-18 (NF-κB Pathway) Priming->NLRP3_ProIL1b Signal2 Signal 2 (Activation) K+ Efflux, ROS, Lysosomal Damage InactiveComplex Inactive NLRP3 (HSP90, SGT1) Signal2->InactiveComplex Disinhibition ActiveComplex Active NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) InactiveComplex->ActiveComplex NLRP3 Oligomerization & NEK7 Binding CaspaseAct Active Caspase-1 ActiveComplex->CaspaseAct Pyroptosis Pyroptosis (GSDMD Pore Formation) CaspaseAct->Pyroptosis Cleaves GSDMD CytokineRelease Mature IL-1β / IL-18 Release CaspaseAct->CytokineRelease Cleaves Pro-IL-1β/18

Frequently Asked Questions

  • Q1: My positive control (a known NLRP3 activator) is not inducing IL-1β release in my THP-1 macrophage model. What should I check?

    • A: First, verify that your cells were properly primed. Check the expression of NLRP3 and pro-IL-1β via Western Blot after the priming step with LPS. Without adequate priming, the NLRP3 inflammasome will not activate robustly [2] [7]. Second, ensure your NLRP3 activator (e.g., ATP, nigericin) is prepared correctly and is active.
  • Q2: I see high cytotoxicity (high LDH release) in my untreated control cells. What could be the cause?

    • A: This suggests significant background cell death. Potential causes include:
      • Mycoplasma contamination in your cell culture.
      • Excessive passage number or poor health of the THP-1 cell line.
      • Over-differentiation with PMA, which can be toxic. Titrate the PMA concentration and duration.
      • Serum batch variability. Test a different batch of fetal bovine serum (FBS).
  • Q3: My NLRP3 inhibitor is supposed to be specific, but it's still causing cell death. What does this mean?

    • A: This indicates potential off-target effects. The inhibitor might be hitting unintended biological targets at the concentrations you are using. It is crucial to perform a dose-response curve to find a window where NLRP3 is inhibited (reduced IL-1β) without significant cytotoxicity. Furthermore, use a pharmacological inhibitor of a different cell death pathway (e.g., a caspase-3 inhibitor for apoptosis, Nec-1 for necroptosis) in combination with your NLRP3 inhibitor. If the cytotoxicity is rescued, it points to an off-target effect engaging that other pathway [1].

Key Troubleshooting Takeaways

  • Correlate Multiple Readouts: Never rely on a single assay. Combine LDH, caspase-3/7, and flow cytometry data to build a complete picture of the cell death mechanism.
  • Confirm Target Engagement: The most critical step is to verify that your inhibitor is actually blocking the NLRP3 inflammasome by measuring a reduction in caspase-1 cleavage and IL-1β secretion.
  • Use Genetic Controls: If possible, repeat key experiments in NLRP3-knockout or ASC-knockout cell lines (e.g., generated via CRISPR/Cas9) [6]. If the cytotoxicity disappears in the knockout lines, it is likely on-target. If it persists, it is an off-target effect.

References

Troubleshooting Guide: NLRP3-IN-6 Solubility & Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Problem Phenomenon Possible Causes Suggested Solutions & Troubleshooting Steps

| Incomplete dissolution | • Inappropriate solvent. • Insufficient vortexing/sonication. • Stock concentration too high. | 1. Change Solvent: Test a water-miscible co-solvent like DMSO (start with 100% DMSO for a high-concentration stock). 2. Apply Heat: Warm the solution slightly (e.g., 37°C water bath), ensuring compound stability. 3. Sonication: Use a bath sonicator for 5-10 minutes to help disrupt aggregates. | | Precipitation upon dilution | • "Solvent-shift" effect when adding aqueous buffer. • Solution pH change. | 1. Slow Dilution: Add the compound stock solution drop-wise to the buffered assay system under vigorous vortexing. 2. Use of Surfactants: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer. 3. Check pH: Ensure the final assay buffer's pH is suitable. | | Cloudy solution / visible particles | • Compound is at or beyond its solubility limit. • Presence of insoluble impurities. | 1. Centrifugation: Centrifuge the solution at 10,000-15,000 rpm for 10 minutes to pellet insoluble material, then carefully collect the supernatant. 2. Filtration: Pass the solution through a 0.22 µm or 0.45 µm hydrophilic PVDF or nylon filter. 3. Reduce Concentration: Prepare a lower stock concentration. | | Loss of activity in cellular assays | • Compound degradation in solution. • Non-specific binding to tube walls. | 1. Fresh Preparation: Always prepare a fresh stock solution for each experiment. 2. Use Silanized Tubes: Use low-protein-binding tubes (e.g., silanized or polypropylene) for storage. 3. Proper Storage: Store stock solutions at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles. |

Experimental Protocols for Solubility Assessment

Protocol 1: Determining Maximum Solubility by Kinetic Method

  • Preparation: Weigh an excess amount (e.g., 1-2 mg) of NLRP3-IN-6 into a low-binding microcentrifuge tube.
  • Solvent Addition: Add your chosen solvent (e.g., pure DMSO, or a DMSO/aqueous buffer mixture) to create a saturated solution.
  • Equilibration: Vortex the mixture for 1 minute. Place the tube in a shaker or rotator for 24 hours at the temperature you plan to use (e.g., 25°C).
  • Separation: Centrifuge the sample at 15,000 rpm for 30 minutes to pellet undissolved solid.
  • Analysis: Carefully collect the supernatant. Dilute an aliquot appropriately with a compatible solvent (e.g., acetonitrile for HPLC) and quantify the compound concentration using a validated method like HPLC with UV detection.

Protocol 2: Serial Dilution to Find the Precipitation Point

  • Stock Solution: Prepare a concentrated stock of this compound in 100% DMSO.
  • Dilution Series: Perform a serial dilution of the stock solution into your assay buffer (e.g., PBS or cell culture medium), noting the final DMSO concentration in each tube (keep it constant, typically ≤1%).
  • Visual Inspection: After each dilution, visually inspect the tube against a dark background. Use a microscope if necessary to detect micro-precipitates.
  • Documentation: The concentration at which the solution first appears cloudy or has visible particles is the approximate solubility limit in that specific buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro assays? A1: There is no single published "best solvent" for this compound. The general strategy is to first dissolve the compound in a pure, high-quality DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into your aqueous assay buffer. The final concentration of DMSO in cell-based assays should typically not exceed 0.1-1.0% to avoid cellular toxicity.

Q2: My this compound solution precipitates when I add it to my cell culture. What can I do? A2: This is a common "solvent-shift" precipitation problem.

  • Ensure DMSO stock is fully dissolved before proceeding.
  • Dilute more slowly: Add the DMSO stock drop-wise to the culture medium while vortexing or pipetting gently to ensure rapid mixing.
  • Pre-dilute: Perform an intermediate dilution of your DMSO stock in a small volume of medium first, then add this pre-dilution to the main culture vessel.
  • Consider adding a carrier like cyclodextrin (e.g., HP-β-CD) or a low concentration of BSA to the medium to help stabilize the compound.

Q3: How should I store this compound stock solutions to ensure stability? A3:

  • Dry Powder: Store the pure solid desiccated at -20°C or below, protected from light.
  • Stock Solutions: Prepare concentrated solutions in DMSO, aliquot them into small, single-use volumes in low-binding tubes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation.

Experimental Workflow for Solubility & Bioactivity

The following diagram outlines a logical workflow for systematically addressing solubility to ensure reliable experimental results.

Start Start: Prepare this compound S1 Make concentrated stock in 100% DMSO Start->S1 S2 Dilute into assay buffer (Note final DMSO %) S1->S2 Decision1 Solution clear and stable? S2->Decision1 S3 Proceed with cellular or biochemical assay Decision1->S3 Yes S4 Apply troubleshooting: - Sonication/Heat - Slow dilution - Add surfactant - Reduce concentration Decision1->S4 No Decision2 Biological activity as expected? S3->Decision2 S4->S1 Iterate S5 Solubility is adequate. Document protocol. Decision2->S5 Yes S6 Suspect compound loss/precipitation. Re-visit solubility. Decision2->S6 No S6->S4 Investigate

The guide provides a foundational approach to tackle this compound solubility. The most reliable data will come from your own systematic testing in the specific buffers and conditions used in your research.

Troubleshooting Guide: Cell Permeability and Activity

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and solutions based on current methodologies:

Problem Area Possible Issue Recommended Experiment or Solution
Target Engagement Compound cannot enter cell or bind target effectively. Perform a NanoBRET Target Engagement (TE) Assay [1].
Functional Activity Compound engages target but fails to block pathway. Use functional assays: Caspase-Glo 1 and IL-1β release (e.g., Lumit immunoassay) [1].
Pathway Specificity Off-target effects; compound affects unrelated pathways. Test against other inflammasomes (e.g., NLRC4, AIM2) to confirm NLRP3 specificity [2].
Cell Health & Specificity Observed inhibition is due to general cytotoxicity. Measure cell viability (e.g., MTT, ATP-based assays) in parallel; ensure inhibition is not from cell death [1].
Inconclusive Results Cannot distinguish between failed engagement and failed function. Correlate TE with functional data. Engagement without functional inhibition suggests a mechanism-of-action issue [1].

Experimental Protocols for Key Assays

To help you implement the solutions from the table, here are more detailed methodologies for the core assays.

Protocol 1: NanoBRET Target Engagement Assay

This live-cell assay directly measures the intracellular binding of your compound to NLRP3 [1].

  • Principle: A competitive binding assay using BRET (Bioluminescence Resonance Energy Transfer). Cells express a NanoLuc-NLRP3 fusion protein. A cell-permeable, fluorescent tracer binds to NLRP3, bringing the fluorophore close to the luciferase and generating a BRET signal. If your compound enters the cell and binds to NLRP3, it competes with the tracer, reducing the BRET signal.
  • Workflow:
    • Cell Preparation: Seed HEK293 or another suitable cell line and transfect with the NLRP3-NanoLuc construct.
    • Tracer & Compound Incubation: Incubate cells with a constant concentration of the fluorescent tracer and a titration of your compound NLRP3-IN-6.
    • Signal Measurement: Add the luciferase substrate and measure both luminescence (donor) and fluorescence (acceptor) signals.
    • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates successful intracellular target engagement by your compound.

The following diagram illustrates the core principle of this assay:

G A Transfect cells with NanoLuc-NLRP3 construct B Add fluorescent tracer & this compound A->B C Tracer binds NLRP3: BRET ON B->C D This compound competes: BRET OFF B->D E Measure luminescence & fluorescence B->E C->E D->E

Protocol 2: Functional Inflammasome Inhibition Assay

This two-step protocol assesses whether This compound can block the downstream activity of the NLRP3 inflammasome in immune cells like THP-1 macrophages [3] [1].

  • Principle: The canonical NLRP3 pathway requires two signals: a priming signal (e.g., LPS) to upregulate components, and an activation signal (e.g., nigericin) to trigger inflammasome assembly. Inhibition is measured by reduced caspase-1 activity and IL-1β secretion.
  • Workflow:
    • Cell Differentiation & Priming: Differentiate THP-1 cells into macrophages and prime them with LPS (e.g., 100 ng/mL for 3 hours).
    • Compound Treatment & Activation: Pre-treat cells with This compound, then add the activator nigericin (e.g., 10 µM for 1 hour). Include a positive control inhibitor like MCC950.
    • Readout:
      • Caspase-1 Activity: Use the Caspase-Glo 1 Inflammasome Assay on cell supernatants. It is a luminescent assay that uses a caspase-1-specific substrate (Z-WEHD) [1].
      • IL-1β Release: Quantify IL-1β in the supernatant using an immunoassay like the Lumit IL-1β assay (a homogeneous, luminescent immunoassay) or a traditional ELISA [1].

The canonical activation pathway and assay readouts are summarized below:

G Signal1 Signal 1 (Priming) e.g., LPS NLRP3 NLRP3 Inflammasome Assembly & Activation Signal1->NLRP3 Signal2 Signal 2 (Activation) • Nigericin • ATP • Crystals Signal2->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Readouts Functional Readouts Caspase1->Readouts Cleaves IL1B IL1B Readouts->IL1B Mature IL-1β (Measured by Lumit/ELISA) Pyroptosis Pyroptosis Readouts->Pyroptosis Gasdermin D Cleavage (Pyroptosis) Inhibitor This compound / MCC950 Inhibitor->NLRP3

Important Considerations for Your Research

When interpreting your results, please keep the following points in mind:

  • Validate Your Inhibitor: The literature shows that not all reported NLRP3 inhibitors directly engage NLRP3 in cells. Some compounds, like OXSI-2 and OLT1177, showed no direct engagement in the NanoBRET TE assay despite previous classifications, highlighting the need for rigorous intracellular confirmation [1].
  • Mechanism of Action: If This compound engages the target but doesn't inhibit the pathway, its mechanism might be different from blockers of ATP hydrolysis (like MCC950). Further investigation into the specific step it inhibits would be needed [1] [4].
  • Assay Selection: The combination of target engagement (NanoBRET TE) and functional assays (caspase-1/IL-1β) provides a comprehensive picture, telling you both if your compound gets to the target and if it works as intended [1].

References

Understanding Assay Interference with NLRP3 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Assay interference occurs when a compound produces a false positive or negative result by interacting directly with the assay components rather than specifically inhibiting the intended biological target. For NLRP3 inhibitors, this is a critical issue to rule out.

The table below summarizes the main types of interference and relevant findings from recent studies.

Interference Type Manifestation Evidence from Literature
Cytotoxicity False positive due to reduced cell viability; inhibits speck formation, IL-1β release, and pyroptosis. A 2021 screen used a Cell Counting Kit-8 (CCK-8) to measure cell viability alongside the primary speck assay [1].
Off-target Inhibition of Upstream Priming False positive by inhibiting NF-κB pathway, reducing pro-IL-1β and NLRP3 expression. Screening identified IKK-β and JAK inhibitors as hits; confirmation requires checking pro-IL-1β in cell lysates [1].
Inhibition of Downstream Effectors (Caspase-1) Activity against caspase-1 rather than NLRP3 itself. A robust screening cascade includes specific assays for caspase-1 activation [1].
HSP90 Inhibition False positive by disrupting NLRP3 inflammasome assembly and stability. A phenotypic screen identified HSP90 inhibitors as hits that reduced ASC speck formation [1].

A Cascade for Validating NLRP3 Inhibitors

To conclusively demonstrate that a compound's activity is not due to assay interference, a multi-step validation cascade is essential. The following workflow, based on established screening protocols, outlines this process [1].

G Primary Primary High-Content Screen ASC Speck Formation Assay Viability Viability Counter-Screen (e.g., CCK-8 assay) Primary->Viability Confirmed hits Specificity Specificity & Mechanism Viability->Specificity Non-cytotoxic hits Downstream Downstream Effector Assays Specificity->Downstream Specific NLRP3 inhibitors s1 Pro-IL-1β Western Blot (Check priming step) Specificity->s1 s2 ATP Assay (Check NLRP3 activation) Specificity->s2 d1 Caspase-1 Activation (FLICA assay or WB) Downstream->d1 d2 Mature IL-1β Release (ELISA) Downstream->d2 d3 Pyroptosis Measurement (LDH release) Downstream->d3

Detailed Experimental Protocols
  • Primary High-Content Screen (ASC Speck Formation)

    • Cell Line: Immortalized Bone Marrow-Derived Macrophages (iBMDMs) stably expressing ASC-mCherry [1].
    • Protocol:
      • Plate cells at 10,000 cells/well in a 384-well plate.
      • Pre-incubate with the test compound (e.g., NLRP3-IN-6) for a suitable period.
      • Prime cells with 1 µg/mL LPS for 2 hours.
      • Activate inflammasome with 10 µM nigericin for 2 hours.
      • Fix cells and acquire images using a high-content imaging system.
      • Quantify specks using an automated image analysis pipeline to calculate the percentage of cells with ASC specks [1].
  • Viability Counter-Screen

    • Assay: Use a Cell Counting Kit-8 (CCK-8) or similar assay in parallel with the primary screen.
    • Protocol: After the final treatment step, add CCK-8 reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm. Hits that reduce cell viability by more than 20-30% should be treated with caution or deprioritized [1].
  • Downstream Effector Assays

    • Caspase-1 Activation: Use a FLICA (Fluorochrome-Labeled Inhibitor of Caspases) assay or Western Blot for cleaved caspase-1 (p20 subunit) from cell supernatants [1].
    • IL-1β Release: Quantify mature IL-1β (p17) in cell culture supernatants using ELISA [1].
    • Pyroptosis Measurement: Measure Lactate Dehydrogenase (LDH) release into the supernatant using a colorimetric assay [1].

Frequently Asked Questions (FAQs)

  • Q1: My compound shows excellent potency in the ASC speck assay but has no effect on IL-1β release. What could be the reason?

    • A: This discrepancy strongly suggests off-target interference. The compound might be acting downstream of speck formation but upstream of, or directly on, caspase-1. It could also interfere with the pore-forming protein gasdermin D, which is required for IL-1β release. Furthermore, check if your compound is chemically unstable and degrades during the longer incubation times typically used in ELISA protocols.
  • Q2: How can I determine if my inhibitor is affecting the priming step of NLRP3 activation?

    • A: Perform a Western Blot analysis on cell lysates to check the expression levels of pro-IL-1β and NLRP3 itself. If your compound significantly reduces the levels of these proteins after LPS priming, it is likely inhibiting the NF-κB signaling pathway upstream of NLRP3 activation, rather than the NLRP3 inflammasome directly [1].
  • Q3: Are there known chemical structures that frequently cause assay interference in NLRP3 screens?

    • A: Yes, although a comprehensive list is beyond the scope of this guide, recent screens have identified specific chemotypes. Notably, inhibitors of HSP90, IKK-β, and JAK have been found to cause false positives in phenotypic NLRP3 screens. If your compound's structure resembles known molecules in these classes, it warrants extra caution and validation [1].
  • Q4: What are the critical quality control (QC) metrics for a robust NLRP3 screening assay?

    • A: A well-optimized assay should meet the following QC specifications [1]:
      • Z' factor > 0.6 (a measure of assay signal dynamic range).
      • Strictly Standardized Mean Difference (SSMD) > 5 (a measure of the effect size between positive and negative controls).
      • Coefficient of Variation (CV) of the positive control (max speck number) < 10%.

References

Stability of NLRP3 Inhibitors: Key Context

Author: Smolecule Technical Support Team. Date: February 2026

Although the search results do not mention NLRP3-IN-6 by name, one study highlights a general, critical challenge with a class of related compounds. Research on a series of tailored sulfonylureas (a class that includes several NLRP3 inhibitors) identified chemical stability as a critical issue affecting their preparation, storage, and application [1]. This finding suggests that stability should be a key consideration in your work with any novel NLRP3 inhibitor.

The same research used a systematic, high-performance liquid chromatography (HPLC)-based survey to assess the stability of their compounds, identifying one stable candidate equipotent to the well-known inhibitor MCC950 [1].

Established Methods for Stability Assessment

You can adopt well-validated experimental protocols to evaluate the stability of this compound in your lab. The core methodology involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The table below summarizes the validated chromatographic conditions from two independent studies for your reference.

Parameter Validated Method 1 (for a kinase inhibitor) Validated Method 2 (for an anticoagulant)
Analytical Technique RP-HPLC [2] RP-HPLC [3]
Stationary Phase C18 column [2] C18 column [3]
Mobile Phase 0.1% Triethylamine (pH 3.0) : Acetonitrile (35:65) [2] Phosphate Buffer (pH 2.9) : Acetonitrile (70:30) [3]
Flow Rate 1.0 mL/min [2] 1.0 mL/min [3]
Detection UV at 390 nm [2] UV at 249 nm [3]
Key Application Determination of drug in nanostructured lipid carriers; forced degradation studies [2] Stability-indicating method; forced degradation studies [3]
Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting stability tests, based on standard protocols from the search results.

Start Start Stability Test Prep Prepare Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze RP-HPLC Analysis Stress->Analyze Compare Compare Chromatograms Analyze->Compare Result Determine Stability Compare->Result

The key steps in this workflow are:

  • Prepare a stock solution of this compound in an appropriate solvent [2].
  • Apply stress conditions to the solution. Forced degradation studies are a standard part of method validation and involve exposing the compound to various stresses [2] [3]. Common conditions include:
    • Acidic and Basic Hydrolysis: Using HCl or NaOH.
    • Oxidative Stress: Using hydrogen peroxide (H₂O₂).
    • Photolytic Stress: Exposure to UV light.
  • Analyze the samples using the RP-HPLC method at set time intervals. A stability-indicating method is one that can successfully separate the primary compound from its degradation products [3].
  • Compare the chromatograms of stressed samples against a fresh control. The appearance of new peaks indicates degradation products, while a change in the area of the main peak indicates loss of the parent compound [2] [3].

Troubleshooting and FAQs

Based on the general principles of pharmaceutical analysis, here are some common issues and solutions.

  • How can I confirm my HPLC method is suitable for stability testing? The method must be stability-indicating. This is proven by showing that the chromatogram of a degraded sample clearly shows separation between the main this compound peak and any new peaks from degradation products [3]. This demonstrates the method's "specificity."

  • What should I do if I observe multiple degradation peaks? This is a common finding in forced degradation studies. It indicates that your compound is unstable under the tested condition and breaks down into several components. You should optimize the storage conditions (e.g., pH, temperature, light protection) to avoid these specific stressors.

  • The main peak is decreasing, but no new peaks are appearing. Why? This can happen if the degradation products do not chromophore and are not detected by your UV/Vis detector. Consider using alternative detection methods like a Mass Spectrometer (LC-MS) to identify these non-UV-absorbing fragments.

The search confirms that while data on this compound is lacking, the path forward is to employ standard, robust analytical techniques. I hope these methodologies and troubleshooting tips provide a solid foundation for your experimental work.

References

NLRP3 Inhibitor Validation: Core Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

For any NLRP3 inhibitor, including NLRP3-IN-6, confirmation of specificity and mechanism of action typically involves a multi-faceted experimental approach. The table below summarizes the key experiments and their purposes.

Experiment Type Key Readouts Purpose & Interpretation
Cell-Free ATPase Assay [1] [2] ATP hydrolysis inhibition Confirms direct binding to NLRP3 NACHT domain; indicates direct inhibitor action.
IL-1β ELISA [3] [4] Mature IL-1β (p17) in supernatant Measures functional inhibition of inflammasome output in cells.
Western Blot (Cell Culture) [4] [5] Caspase-1 (p10), IL-1β (p17) Confirms on-target effect by showing blocked pro-caspase-1 cleavage.
Specificity Panel (Other Inflammasomes) [1] IL-1β release via NLRC4, AIM2 Demonstrates selectivity for NLRP3 over other inflammasome pathways.
NLRP3 Transfection Model [1] IL-1β release in reconstituted cells Provides genetic evidence that the target is NLRP3.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the validation framework.

Protocol 1: In Vitro NLRP3 ATPase Activity Assay

This assay tests if the inhibitor directly binds to NLRP3 and blocks its ATP hydrolysis activity, a mechanism shared by several known inhibitors like MCC950 and CY-09 [1] [2].

  • Protein Purification: Express and purify the recombinant NLRP3 NACHT domain.
  • Reaction Setup: Incubate the NACHT domain with ATP in a suitable buffer. Include the test inhibitor (this compound), a known inhibitor (e.g., MCC950) as a positive control, and a vehicle as a negative control.
  • Detection: Use a colorimetric ATPase assay kit to measure the amount of inorganic phosphate (Pi) released after a fixed time.
  • Analysis: Calculate the percentage of ATPase activity inhibition relative to the vehicle control. A significant reduction indicates direct targeting of the NLRP3 ATPase function.
Protocol 2: Assessing NLRP3 Inflammasome Inhibition in Cell Culture

This is a core functional assay to confirm the inhibitor blocks the NLRP3 pathway in a cellular context [3] [4].

  • Cell Culture: Use primary human or mouse macrophages (e.g., bone-marrow-derived macrophages - BMDMs) or a cell line like THP-1 differentiated with PMA.
  • Priming and Inhibition: Prime cells with LPS (e.g., 100 ng/mL, 3-4 hours) to induce pro-IL-1β and NLRP3 expression. Add this compound to the culture medium 30-60 minutes before the activation step.
  • Activation: Activate the NLRP3 inflammasome with a stimulus such as:
    • ATP (5 mM, 30-60 minutes)
    • Nigericin (10 µM, 1-2 hours)
    • MSU crystals (150 µg/mL, 6 hours)
  • Sample Collection: Collect cell culture supernatants to analyze for mature IL-1β by ELISA and caspase-1 p10 by Western blot. Harvest cell lysates to check pro-IL-1β and NLRP3 levels.
  • Specificity Testing: To confirm specificity for NLRP3, repeat the assay using activators of other inflammasomes, such as:
    • NLRC4: Transfect cells with flagellin.
    • AIM2: Transfect cells with poly(dA:dT).

Troubleshooting Common Issues

  • No Inhibition Observed: Ensure the inhibitor is soluble and stable in the chosen solvent (e.g., DMSO). Perform a dose-response curve to find an effective concentration. Verify the activity of your inflammasome activators with a vehicle control.
  • High Cell Toxicity: If the inhibitor causes significant cell death at working concentrations, check cytotoxicity using an assay like MTT or LDH. You may need to lower the concentration or optimize the treatment duration.
  • Off-Target Effects: If inhibition is seen in non-NLRP3 inflammasome assays, the compound may not be specific. Further medicinal chemistry optimization may be required [6] [2].

NLRP3 Inflammasome Activation Pathway

To better understand the experimental workflow and the points of inhibition, the following diagram illustrates the canonical NLRP3 inflammasome activation pathway, which is the target of the inhibitors.

G Primer Priming Signal (e.g., LPS) NLRP3 NLRP3 Sensor (Inactive) Primer->NLRP3 Transcription Upregulation Activator Activation Signal (e.g., ATP, Crystal) NLRP3_Active NLRP3 Oligomer (Active) Activator->NLRP3_Active e.g., K+ Efflux NEK7 Binding NLRP3->NLRP3_Active ASC Adaptor Protein (ASC) NLRP3_Active->ASC PYD-PYD Interaction Caspase1 pro-Caspase-1 ASC->Caspase1 CARD-CARD Interaction ActiveCaspase Active Caspase-1 Caspase1->ActiveCaspase GSDMD pro-GSDMD ActiveCaspase->GSDMD Cleavage ProIL pro-IL-1β / pro-IL-18 ActiveCaspase->ProIL Cleavage GSDMD_NT GSDMD-NT Pore GSDMD->GSDMD_NT Cleavage MatureIL Mature IL-1β / IL-18 GSDMD_NT->MatureIL Release via Pores ProIL->MatureIL Cleavage

Research Community Guidance

Since specific data on this compound is not publicly available, the following approaches may help you or your users find the necessary information:

  • Contact Suppliers Directly: Reach out to the chemical vendors that sell this compound. They often have unpublished technical data or certificates of analysis that include basic activity and selectivity information.
  • Consult Scientific Literature: Perform a focused search on PubMed for "this compound" or the specific IUPAC name of the compound. It may be referenced in a research paper that includes detailed experimental validation.
  • Explore Patent Databases: The characterization of such compounds is frequently detailed in patent applications, which can be a rich source of experimental data.

References

Understanding Dose-Response Variability

Author: Smolecule Technical Support Team. Date: February 2026

Variability in the dose-response of NLRP3 inhibitors often stems from several key aspects of the experimental system. The table below outlines common factors and their proposed solutions.

Factor Description & Impact Troubleshooting Strategy
Cell Priming Conditions "Priming" (Signal 1) upregulates NLRP3/pro-IL-1β via NF-κB pathway [1] [2] [3]. Inconsistent priming (LPS concentration, source, duration) alters cellular sensitivity, causing IC₅₀ shifts [4]. Standardize priming: use consistent, high-purity LPS; optimize and fix concentration/duration; include QC check for pro-IL-1β or NLRP3 mRNA post-priming.
Activation Stimulus NLRP3 activated by diverse "Signal 2" stimuli (ATP, nigericin, crystals) [2] [3]. Different stimuli engage distinct upstream pathways (K⁺ efflux, ROS, lysosomal damage), changing inhibitor potency [5] [6]. Characterize inhibitor against multiple activators (e.g., ATP, nigericin, MSU) [6] [4]; clearly report stimuli used; do not assume uniform potency across all activation modes.
Cell Type & Species NLRP3 expression/regulation varies by cell type (macrophages, monocytes, PBMCs) and species (human, mouse) [4]. Inflammasome components and activation pathways (e.g., human-specific "alternative" pathway) [1] [4] differ. Perform cross-species/cell type comparisons [4]; use human PBMCs or whole blood to predict human in vivo efficacy [4]; select models relevant to disease context.
Assay Endpoint & Timing Different readouts (IL-1β release, caspase-1 activation, pyroptosis) measure distinct process stages with potentially different inhibitor sensitivities [6] [4]. Measurement timing is critical for capturing response peak. Use multiple complementary assays (IL-1β ELISA, caspase-1 cleavage immunoblot, LDH/ATP content pyroptosis assays) [6] [4]; perform time-course experiments to define optimal measurement window.
Compound Handling & Solubility Poor solubility or instability in aqueous buffer (e.g., DMSO stock precipitation in assay media) creates discrepancy between nominal and actual bioavailable concentration. Prepare fresh stock solutions; use consistent, minimal DMSO concentration (e.g., 0.1%); check for compound precipitation in assay buffer visually or analytically.

Standardized Experimental Protocols

To ensure reproducible results when testing NLRP3 inhibitors, follow these established in vitro protocols. Adhering to these detailed steps minimizes unintended variability.

Protocol 1: IL-1β Release Assay in Human PBMCs [6] [4]

This is a standard method for assessing inhibitor potency in a primary human cell context.

  • Cell Isolation and Plating: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood using density gradient centrifugation. Plate cells in culture medium at a density of (1 \times 10^5) cells per well in a 96-well plate.
  • Priming (Signal 1): Prime the cells by adding Ultrapure LPS from E. coli (e.g., 100 ng/mL) to the wells. Incubate the plate for 3 hours at 37°C, 5% CO₂. This step upregulates the necessary components of the NLRP3 pathway.
  • Inhibitor Treatment: Prepare serial dilutions of the NLRP3 inhibitor (e.g., NLRP3-IN-6) in DMSO or buffer. Add the inhibitor to the primed cells and pre-incubate for a defined period (e.g., 30-60 minutes) before activation.
  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) to the wells. Incubate the plate for an additional 1-2 hours.
  • Sample Collection and Analysis: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant.
  • Quantification: Measure the amount of mature IL-1β in the supernatant using a specific and sensitive ELISA kit, following the manufacturer's instructions.
Protocol 2: Pyroptosis Measurement in BMDMs [4]

This protocol assesses the inhibitor's effect on inflammasome-induced cell death.

  • Cell Differentiation: Isolate bone marrow from mice and differentiate the cells into Bone Marrow-Derived Macrophages (BMDMs) by culturing them for 5-7 days in medium supplemented with M-CSF (Macrophage Colony-Stimulating Factor).
  • Plating and Priming: Plate the mature BMDMs in a 96-well plate. Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours.
  • Inhibitor Treatment and Activation: Pre-treat cells with the inhibitor, then activate with nigericin (e.g., 5-10 µM) for a defined period (e.g., 1 hour).
  • Cell Viability/Pyroptosis Assay: Measure pyroptosis using a cellular ATP content assay as a viability readout. Add a cell lysis reagent followed by an ATP detection reagent, and measure luminescence. Viable cells with high ATP content will show high luminescence, while pyroptotic cells will show low luminescence.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the NLRP3 inflammasome activation pathway and the points where inhibitors are commonly evaluated, which underpins the experimental logic.

G LPS LPS (Signal 1) Priming NFkB NF-κB Activation LPS->NFkB ProIL1b Pro-IL-1β & NLRP3 Synthesis NFkB->ProIL1b NLRP3_Oligo NLRP3 Oligomerization & NEK7 Binding ProIL1b->NLRP3_Oligo Licensing   P1 Assay: Pro-IL-1β mRNA/ Protein (QC) ProIL1b->P1 Signal2 ATP/Nigericin/Crystals (Signal 2) Signal2->NLRP3_Oligo ASC_Speck ASC Speck Formation NLRP3_Oligo->ASC_Speck P2 Assay: Inhibitor Potency (IC₅₀) NLRP3_Oligo->P2 Casp1 Caspase-1 Activation ASC_Speck->Casp1 MatureIL1b Mature IL-1β Release Casp1->MatureIL1b Pyroptosis Pyroptosis (GSDMD Cleavage) Casp1->Pyroptosis P3 Assay: Caspase-1 Cleavage (Immunoblot) Casp1->P3 P4 Assay: IL-1β Release (ELISA) MatureIL1b->P4 P5 Assay: LDH Release/ ATP Content Pyroptosis->P5 Inhibitor NLRP3 Inhibitor (e.g., this compound) Inhibitor->NLRP3_Oligo

This diagram maps the key experimental checkpoints (dashed lines) onto the NLRP3 inflammasome activation pathway. Consistent measurement at these points is crucial for obtaining a reliable and interpretable dose-response curve.

Key Recommendations for Reliable Data

  • Include a Benchmark Inhibitor: Always test a known NLRP3 inhibitor like MCC950 (at nanomolar concentrations) [6] [7] or JT002 [4] in your experimental system as a positive control for inhibition and a benchmark for your compound's potency.
  • Validate Specificity: Confirm that your inhibitor is specific to the NLRP3 pathway. Test its effect on other inflammasomes (e.g., NLRC4 or AIM2) and on TNF-α release, which should not be inhibited [6].
  • Prioritize Human Whole Blood Assays: For the most predictive data on human in vivo efficacy, include potency (IC₅₀) testing in a human whole blood model of NLRP3 activation [4].

References

MCC950 Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data and efficacy results for MCC950 from recent pre-clinical studies.

Disease Model Experimental System Dosing & Administration Key Efficacy Findings Mechanistic Insights
Melanoma [1] B16F10 mouse melanoma model Oral administration (diet-enriched) 65% reduction in tumor growth; enhanced efficacy of anti-PD-1 therapy [1] Reduced IL-1β; decreased MDSC expansion; enhanced CD8+ T cell activity [1]
Sepsis [2] LPS-induced inflammation in mice 10 mg/kg, intraperitoneal (6h pre- and post-LPS) Improved survival rates; reduced organ damage and serum inflammatory cytokines (IL-1β, IL-18) [2] Inhibited neutrophil pyroptosis; reduced cleaved caspase-1 and GSDMD [2]
Post-Resuscitation Myocardial Dysfunction [3] Rat model of cardiac arrest and CPR 10 mg/kg, intraperitoneal (immediately after ROSC) Improved myocardial function and 48-hour survival; improved neurological scores [3] Reduced plasma IL-1β and cardiac troponin I; decreased cardiac levels of ASC, caspase-1, and IL-1β [3]
Ulcerative Colitis [4] Winnie mouse model (spontaneous colitis) 40 mg/kg, oral gavage (for 3 weeks) Improved body weight, colon length, disease activity index, and histopathology scores [4] Suppressed IL-1β, IL-18, and other pro-inflammatory cytokines in colonic explants; inhibited caspase-1 activation [4]
Diabetic Retinopathy [5] Type 2 diabetic rat model Intravitreal injection (2µL of 1 mM concentration, weekly) Optimal concentration (1 mM) improved retinal histopathology, reduced apoptosis and oxidative stress [5] Targeted ROS-NEK7-NLRP3 axis; reduced cleaved caspase-1, IL-1β, and IL-18 levels [5]
Primary Dysmenorrhea [6] Mouse model induced by estradiol & oxytocin 0.2 ml (2 mg/ml), intraperitoneal (for 10 days) Attenuated writhing response and increased pain threshold [6] Inhibited NLRP3/Caspase-1/IL-1β pathway and the NF-κB/COX-2/PG axis in uterine tissue [6]
Cognitive Impairment [7] Aged mice exposed to isoflurane anesthesia 10 mg/kg, intraperitoneal (30 min before anesthesia) Ameliorated cognitive impairment in behavioral tests [7] Attenuated NLRP3 inflammasome activation and subsequent pyroptosis in the hippocampus [7]

MCC950 Experimental Protocols

The efficacy of MCC950 is typically validated through a cascade of experiments. Below is a generalized workflow for in vitro assessment, synthesizing common methods from multiple studies.

workflow cluster_priming Priming (Upregulates NLRP3/pro-IL-1β) cluster_inhibition Inhibition cluster_activation Activation cluster_analysis Analysis start 1. Cell Seeding and Priming inhibit 2. Inhibitor Treatment start->inhibit lps e.g., LPS (1 µg/mL) for 2-4 hours activ 3. NLRP3 Activation inhibit->activ mcc MCC950 pre-treatment (e.g., 30 min before activator) collect 4. Sample Collection activ->collect niger NLRP3 Activators: - Nigericin (e.g., 10 µM) - ATP - Other stimuli assay 5. Downstream Assays collect->assay anal Key Readouts: - IL-1β (ELISA) - Caspase-1 p10 (Western Blot) - Cell Death (LDH/PI) - ASC Speck Formation (Imaging)

For in vivo studies, the typical protocol involves administering MCC950 via intraperitoneal injection or oral gavage to animal disease models. Doses commonly range from 10 mg/kg to 50 mg/kg, and treatment may be given preventively (before disease induction) or therapeutically (after disease onset) [1] [2] [3]. Efficacy is assessed through a combination of phenotypic observations (e.g., survival, tumor size), histological analysis, and measurement of inflammatory markers in blood or tissue.

References

NLRP3-IN-6 vs CY-09 potency

Author: Smolecule Technical Support Team. Date: February 2026

CY-09 at a Glance

The following table consolidates the available experimental data for the NLRP3 inhibitor CY-09.

Aspect Details on CY-09
Target & Mechanism Directly and specifically targets the NLRP3 protein. Binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent inflammasome assembly [1] [2].
Reported Potency (IC₅₀) Information not available in the search results.
Comparative Potency In a side-by-side comparison, less potent than MCC950 and ML345, but showed comparable efficacy to RRx-001 and greater potency than oridonin, tranilast, and entrectinib [3].

| Key In-Vivo Findings | - Relieves inflammatory pain in mouse models (LPS or formalin-induced) [1].

  • Ameliorates kidney injury in diabetic db/db mice by reducing inflammation, oxidative stress, apoptosis, and fibrosis [4]. | | Therapeutic Potential | Showed positive outcomes in preclinical models for inflammatory pain and diabetic nephropathy, suggesting potential for treating NLRP3-driven diseases [1] [4]. |

Insights from Comparative Studies

A 2025 study that compared several NLRP3 inhibitors provides context for CY-09's performance relative to other candidates, which can be useful for future benchmarking.

  • Comparison with ML345: In the same experimental setup, ML345 exhibited superior selectivity and comparable or greater inhibitory potency than CY-09 [3].
  • Wider Inhibitor Landscape: The study also indicates that while MCC950 remains the most potent inhibitor identified in the comparison, CY-09's performance was better than several other candidates like oridonin and tranilast [3].

Experimental Workflow for NLRP3 Inhibition

The methodology for assessing NLRP3 inhibitor potency and mechanism is well-established. The diagram below outlines a typical experimental workflow, which you can use as a reference for evaluating or comparing compounds like CY-09 and NLRP3-IN-6.

cluster_cell_priming 1. Priming (Signal 1) cluster_inflammasome_activation 2. Activation (Signal 2) cluster_analysis 3. Downstream Analysis Start Start: In-Vitro Assay Primer Stimulate cells (e.g., BMDMs) with LPS Start->Primer Outcome1 Outcome: Upregulation of NLRP3 and pro-IL-1β Primer->Outcome1 Activator Apply NLRP3 activator (e.g., Nigericin, ATP) Outcome1->Activator Inhibitor Apply inhibitor (e.g., CY-09) Analyze Measure key readouts Inhibitor->Analyze Readout1 Caspase-1 cleavage (Western Blot) Analyze->Readout1 Readout2 Mature IL-1β / IL-18 release (ELISA) Analyze->Readout2 Readout3 Pyroptosis (LDH assay) Analyze->Readout3

The key experimental steps are:

  • Cell Priming: Immune cells like Bone Marrow-Derived Macrophages (BMDMs) are first primed with an agent like LPS. This step, through NF-κB signaling, upregulates the expression of NLRP3 and the inactive precursor pro-IL-1β [5] [2].
  • Inflammasome Activation & Inhibition: A second signal, such as ATP or nigericin, is applied to trigger NLRP3 inflammasome assembly. The test inhibitor is added to assess its blocking effect [3] [2].
  • Downstream Analysis: The effectiveness of the inhibitor is quantified by measuring:
    • Caspase-1 Activation: Cleavage of pro-caspase-1 into its active form via Western Blot [3].
    • Cytokine Secretion: Release of mature IL-1β and IL-18, typically measured by ELISA [1] [3].
    • Pyroptosis: A form of inflammatory cell death, often assessed by LDH release [3].

How to Proceed with Your Comparison

Since direct data for this compound is unavailable in the current search, you could:

  • Conduct a targeted search for This compound specifically in scientific databases like PubMed or Google Scholar.
  • Compare mechanisms of action. If you find that this compound also directly targets the NLRP3 NACHT domain, a direct comparison with CY-09 becomes more relevant.
  • Benchmark against common standards. Using the experimental workflow above and comparing both compounds' performance against a well-known inhibitor like MCC950 would provide a strong, objective basis for your guide.

References

INF39 Profile: Mechanisms & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

INF39 is an irreversible inhibitor that directly targets the NLRP3 ATPase activity, thereby blocking the assembly of the NLRP3 inflammasome complex. [1] The table below summarizes its key characteristics and the experimental evidence supporting its efficacy.

Characteristic Details on INF39
Chemical Nature Acrylate compound [2] [3]
Primary Target NLRP3 ATPase activity [1]
Mechanism of Action Irreversibly inhibits NLRP3; suppresses ATPase activity, oligomerization, and inflammasome assembly [1]
Specificity Does not affect AIM2 or NLRC4 inflammasomes, or upstream/downstream pathways (e.g., NF-κB priming, caspase-1 activity) [1]

| Key In Vitro Findings | • Inhibited IL-1β release from macrophages (IC₅₀ ~ 6.8 μM) [1] • Promoted osteoblast differentiation; no effect on RANKL-induced osteoclast differentiation [2] | | Key In Vivo Models & Efficacy | • DNBS-induced Colitis (Rat): Attenuated body weight loss, colonic shortening, and levels of MPO, TNF, and IL-1β [3] • Outperformed caspase-1 inhibitor Ac-YVAD-cmk and IL-1R antagonist Anakinra in colitis model [3] | | Reported Cytotoxicity | Non-toxic to primary calvarial osteoblasts and bone marrow-derived monocytes (BMMs) at effective concentrations (up to 100-200 nM) [2] [1] |

Detailed Experimental Protocols for INF39

The key findings on INF39 are supported by standard experimental methods in immunology and cell biology.

  • Cell-based Assays (Macrophages): The inhibitory effect on the NLRP3 inflammasome was primarily tested in human THP-1 cells and mouse bone marrow-derived macrophages (BMMs). The standard protocol involves priming cells with LPS (a TLR4 agonist) for 4 hours to upregulate NLRP3 and pro-IL-1β, followed by treatment with INF39 for 1 hour. The inflammasome is then activated with ATP or nigericin for 1 hour. The readouts include measuring IL-1β in the supernatant by ELISA, analyzing caspase-1 activation and IL-1β processing by Western blot, and assessing cell death (e.g., LDH release). [1]
  • Osteoblast/Osteoclast Differentiation:
    • Osteoblasts: Primary mouse calvarial osteoblasts were cultured in an osteogenic medium with INF39 (0-100 nM). Differentiation was assessed by Alkaline Phosphatase (ALP) staining after 7 days and Alizarin Red S (ARS) staining for mineralization nodules after 21 days. [2]
    • Osteoclasts: Bone marrow-derived monocytes (BMMs) were treated with M-CSF and RANKL to induce osteoclast differentiation in the presence of INF39. Differentiation was visualized by Tartrate-Resistant Acid Phosphatase (TRAP) staining. [2]
  • In Vivo Colitis Model: Colitis was induced in rats by intra-colonic administration of dinitrobenzenesulfonic acid (DNBS). INF39 (25 mg/kg) was administered orally for 6 days. Efficacy was evaluated by measuring disease markers such as body weight, colon length, spleen weight, macroscopic/histological damage scores, and tissue levels of myeloperoxidase (MPO), TNF, and IL-1β. [3]

INF39's Action on the NLRP3 Inflammasome Pathway

The following diagram illustrates the mechanism by which INF39 inhibits the NLRP3 inflammasome, based on the experimental data.

G cluster_0 Priming Signal (Transcription) cluster_1 Activation Signal (Inflammasome Assembly) PrimingSignal TLR Agonist (e.g., LPS) NFkB NF-κB Signaling PrimingSignal->NFkB ProIL1b Pro-IL-1β Pro-IL-18 NLRP3 NFkB->ProIL1b NLRP3 NLRP3 Oligomerization & Inflammasome Assembly ProIL1b->NLRP3 ActivationSignal Activation Signal (e.g., ATP, Nigericin) ActivationSignal->NLRP3 ASC ASC Speck Formation NLRP3->ASC Caspase1 Pro-Caspase-1 Activation ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 MatureIL1b Mature IL-1β Mature IL-18 ActiveCaspase1->MatureIL1b GSDMD Cleaved GSDMD (Pyroptosis) ActiveCaspase1->GSDMD INF39 INF39 Inhibition Inhibits ATPase Activity Blocks Oligomerization INF39->Inhibition Inhibition->NLRP3

How to Locate Data on NLRP3-IN-6

The absence of data for this compound in the search results means a direct comparison cannot be completed at this time. To find the information you need, I suggest the following steps:

  • Consult Specialized Databases: Search in commercial inhibitor catalogs (e.g., Selleckchem, MedChemExpress, Cayman Chemical) for the product page of This compound. These often provide datasheets with IC₅₀ values, protocols, and key citations.
  • Perform a Literature Search: Use scientific databases like PubMed, Google Scholar, or Web of Science. Search for the exact term "this compound" to locate the primary research article(s) where it was first developed and characterized.
  • Refine Your Search: If the specific name yields few results, try searching with its canonical chemical name or synonyms if you know them.

References

Established NLRP3 Inhibitors for Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While data on NLRP3-IN-6 is unavailable, the table below summarizes quantitative data for other well-characterized NLRP3 inhibitors, which can serve as a benchmark for your comparisons.

Inhibitor Name Reported IC₅₀ Values Cell Type / Assay System Key Mechanism of Action
MCC950 (CP-456,773) [1] [2] 7.5 nM (classical & non-classical activation) [1] Mouse Bone-Marrow Derived Macrophages (BMDMs) [1] Binds NLRP3 NACHT domain, inhibits ATP hydrolysis [1]
8.1 nM [1] Human Monocyte-Derived Macrophages (HMDMs) [1]
JT002 [2] 3 nM (IL-1α), 4 nM (IL-1β/IL-18) [2] Human Peripheral Blood Mononuclear Cells (hPBMCs) + LPS+ATP [2] Inhibits NLRP3 inflammasome assembly [2]
6 nM (IL-1β) [2] hPBMCs + LPS+Nigericin [2]
100 nM (IL-1β) [2] Human Whole Blood + LPS+ATP [2]
Tetramethoxystilbene 4o [3] 1.39 μM (IL-1β) [3] J774A.1 mouse macrophage cells + LPS+ATP [3] Blocks ASC oligomerization [3]

Standard Protocols for NLRP3 Inhibitor Profiling

The following are established experimental methodologies used to determine the potency (IC₅₀) and mechanism of NLRP3 inhibitors, which would be applicable for characterizing any new compound like this compound [4].

  • Cell-Based IL-1β Release Assay: This is the most common method for determining functional IC₅₀. Priming: Cells like BMDMs or the J774A.1 mouse macrophage cell line are first treated with LPS (e.g., 100 ng/mL for 2-4 hours) to upregulate NLRP3 and pro-IL-1β via the NF-κB pathway [5] [6] [3]. Activation: After priming, a second signal is applied to trigger inflammasome assembly. Common activators include ATP (5 mM for 30-60 minutes), nigericin (a potassium ionophore, e.g., 10 μM), or monosodium urate (MSU) crystals [2] [4]. The test compound is typically added between the priming and activation steps [3]. Measurement: The concentration of mature IL-1β in the cell culture supernatant is quantified by ELISA [7] [3] [2]. IC₅₀ is calculated from the dose-response curve of the inhibitor.

  • Assessment of Pyroptosis: Pyroptotic cell death is often measured in parallel. This can be quantified by detecting the release of lactate dehydrogenase (LDH) from damaged cells or by using assays that measure intracellular ATP content as a viability readout [2].

  • Mechanistic Biochemical Assays: To elucidate the specific step where an inhibitor acts, additional experiments are conducted. ASC Speck Formation: Cells are primed and activated in the presence of the inhibitor. The formation of large ASC protein aggregates ("specks"), a hallmark of inflammasome assembly, is visualized by immunofluorescence microscopy [2]. Caspase-1 Cleavage: Cell lysates are analyzed by western blot to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20/p10) [7] [8].

The workflow below summarizes the canonical NLRP3 inflammasome activation pathway and the key points where inhibitors are typically tested.

LPS LPS (Signal 1) Priming NLRP3_Inactive Inactive NLRP3 LPS->NLRP3_Inactive NF-κB Upregulates components ATP ATP, Nigericin, Crystals (Signal 2) Activation NLRP3_Active Activated NLRP3 Oligomer ATP->NLRP3_Active K+ Efflux NEK7 Binding NLRP3_Inactive->ATP ASC_Speck ASC Speck Formation NLRP3_Active->ASC_Speck Caspase1 Pro-caspase-1 ASC_Speck->Caspase1 ActiveCaspase Active Caspase-1 Caspase1->ActiveCaspase Cytokines Mature IL-1β / IL-18 Release ActiveCaspase->Cytokines Pyroptosis Pyroptosis (GSDMD Cleavage) ActiveCaspase->Pyroptosis

A Path Forward for Your Research

Given the lack of specific data on this compound, here are concrete steps you can take to proceed:

  • Consult Chemical Vendors: Probes and inhibitors like this compound are often sold by biotech companies (e.g., MedChemExpress, Cayman Chemical, Selleckchem). Check their product datasheets, which sometimes include unpublished biological data and recommended protocols.
  • Review Patent Literature: The synthesis and initial characterization of such compounds are frequently detailed in patent applications, which can be a valuable source of experimental data not found in journals.
  • Leverage the Protocols: The experimental frameworks for cell-based assays (J774A.1, BMDMs), ELISA, and western blotting described here are standard and robust. You can directly apply these methods to profile this compound in your own laboratory.

References

Known NLRP3 Inhibitors & Key Binding Residues

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on NLRP3-IN-6 is missing, computational studies on other potent inhibitors reveal crucial binding sites and energy contributions. The table below summarizes key residues involved in binding high-affinity NLRP3 inhibitors, which are likely relevant for evaluating any new compound.

Inhibitor Name Reported IC₅₀ / Potency Key Binding Residues on NLRP3 (NACHT Domain) Primary Interaction Type
MCC950 [1] [2] 7.5 nM (cellular IC₅₀ for IL-1β) [1] Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] Hydrophobic interactions [1]
NP3-146 [1] Highly bioactive (specific value not listed) [1] Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] Hydrophobic interactions [1]
YQ128 [1] Highly bioactive (specific value not listed) [1] Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] Hydrophobic interactions [1]
Compound 3 [1] Highly bioactive (specific value not listed) [1] Val71, Arg195, Ile255, Phe419, Arg422, Met505 [1] Hydrophobic interactions [1]

These key residues are situated around the ATP-binding pocket (NACHT domain), and hydrophobic interactions are a major driving force for high bioactivity [1]. Mutations in this domain are linked to Cryopyrin-Associated Periodic Syndromes (CAPS), which can enhance ATP binding affinity and promote multimerization [3].

Experimental Protocols for Assessing NLRP3 Inhibition

To objectively compare inhibitors, researchers use a cascade of assays. The following workflow outlines a standard screening cascade, from primary screening to mechanistic studies [2] [4].

G cluster_1 Assay Cascade for NLRP3 Inhibitors Primer Priming Signal (e.g., LPS via TLR4) Primary Primary High-Throughput Screen Primer->Primary Induces NLRP3 & pro-IL-1β expression Activator Activation Signal (e.g., ATP, Nigericin) Activator->Primary Triggers inflammasome assembly Downstream Downstream Effector Assays Primary->Downstream Confirms functional inhibition Primary->Downstream Mechanism Mechanistic Studies Downstream->Mechanism Elucidates molecular target Downstream->Mechanism Specificity Selectivity & Specificity Mechanism->Specificity Ensures target is NLRP3-specific Mechanism->Specificity

1. Primary High-Content/High-Throughput Screening

  • Objective: Identify initial hits that inhibit NLRP3 inflammasome formation [2].
  • Typical Protocol: Cells (e.g., immortalized Bone Marrow-Derived Macrophages, iBMDMs) expressing a fluorescent tag on the adaptor protein ASC are primed with LPS and then activated with a stimulus like Nigericin [2].
  • Readout: High-content imaging quantifies the percentage of cells with ASC "specks" (large protein complexes indicating inflammasome activation). A potent positive control like MCC950 (IC₅₀ ~45-50 nM in speck formation assays) is essential for validation [2].

2. Downstream Effector Assays

  • Objective: Confirm that inhibition of speck formation translates to blocked cytokine processing and release [2] [4].
  • Assays:
    • IL-1β Release: Measure mature IL-1β in cell supernatant via ELISA [2] [4].
    • Caspase-1 Activation: Detect cleaved, active caspase-1 (p20 subunit) via western blot or fluorescent substrates [2] [4].
    • Pyroptosis Measurement: Quantify cell death via lactate dehydrogenase (LDH) release assay or through probes for Gasdermin D pore formation [5] [4].

3. Mechanistic & Binding Studies

  • Objective: Determine the direct mechanism of action and binding affinity for NLRP3.
  • Computational Methods (Molecular Docking & Dynamics) [1] [3]:
    • Procedure: The inhibitor is docked into the NLRP3 NACHT domain structure (e.g., from PDB: 7ALV). Microsecond-long molecular dynamics (MD) simulations are performed to study complex stability. Binding free energy is calculated using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) [1].
    • Output: Quantitative binding free energy (ΔG_bind) and identification of key residue contributions (per-residue energy decomposition) [1].
  • Direct Binding Assays:
    • Cellular Thermal Shift Assay (CETSA): Can be used to assess if a compound stabilizes NLRP3 against thermal denaturation, indicating direct binding [4].
    • Biophysical Techniques: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide direct measurements of binding affinity (K_D) and kinetics, though their use for NLRP3 is less commonly reported.

A Framework for Your Comparison Guide

Given the absence of specific data on this compound, I suggest the following path forward for creating a comprehensive comparison guide:

  • Benchmark Against MCC950: Since MCC950 is a well-characterized, potent standard, use it as the primary comparator in all your assays [1] [2].
  • Generate Key Data: For this compound, you will need to generate the experimental data outlined above. The most critical quantitative comparisons will come from:
    • Cellular Potency (IC₅₀): From the ASC speck formation and IL-1β release assays.
    • Computational Binding Affinity: The calculated ΔG_bind from MM/GBSA analysis, compared directly to other inhibitors.
    • Binding Site Mapping: Confirm if it interacts with the critical residues like Val71, Arg195, and Arg422.

References

Overview of Characterized NLRP3 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes several prominent NLRP3 inhibitors based on current research, detailing their known targets and mechanisms.

Inhibitor Name Primary Molecular Target Known Mechanism of Action Selectivity Profile (against other inflammasomes) Key Supporting Experimental Data
MCC950 [1] NLRP3 NACHT domain [2] [3] Binds to and inhibits the ATP-hydrolysis activity of the NLRP3 NACHT domain, blocking NLRP3 oligomerization [2] [1]. Selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes [1]. In vitro IL-1β inhibition (IC50 ~7.5 nM); efficacy in EAE and CAPS mouse models [1].
CY-09 [2] [4] NLRP3 NACHT domain [2] [4] Directly binds to the ATP-binding site (Walker A motif) in the NACHT domain, acting as a covalent modifier to inhibit ATPase activity [4]. Direct NLRP3 inhibitor; stated as specific in research [5]. Inhibits NLRP3 ATPase activity; reduces IL-1β in mouse BMDMs (IC50 ~6μM) and human gout patient cells [2] [4].
Rociletinib (ROC) [5] NEK7 [5] Covalently binds to cysteine 79 of NEK7, inhibiting the NLRP3-NEK7 interaction and subsequent inflammasome assembly [5]. Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes [5]. Inhibits IL-1β release (IC50 ~0.47 µM for MSU); blocks ASC speck formation; efficacy in type 2 diabetes mouse model [5].
Tubastatin A (TBA) [6] HDAC6 [6] Pharmacological inhibition of HDAC6 deacetylase activity, attenuating NLRP3 inflammasome activation, potentially via peroxiredoxin 2 (Prx2) acetylation [6]. Acts upstream of NLRP3; not a direct NLRP3 protein inhibitor. Reduces NLRP3, caspase-1 p20, and mature IL-1β in Parkinson's disease cell and mouse models [6].

Core Experimental Pathways for Profiling

The specificity of an NLRP3 inhibitor is typically established through a series of key experiments. The diagram below outlines a core workflow for assessing inhibitor specificity and mechanism.

cluster_primary Primary NLRP3 Assay cluster_selectivity Selectivity Profiling cluster_mechanism Mechanistic Investigation Start Stimulus Application P1 Canonical NLRP3 Activation (e.g., LPS + ATP/Nigericin) Start->P1 P2 Non-Canonical NLRP3 Activation (e.g., LPS transfection) Start->P2 S1 AIM2 Inflammasome Activation (e.g., poly(dA:dT)) Start->S1 S2 NLRC4 Inflammasome Activation (e.g., S. typhimurium) Start->S2 Readout Inflammatory Readout P1->Readout M1 Priming Signal Check (pro-IL-1β, NLRP3 expression) P1->M1 If active M2 Upstream Signal Check (K+ efflux, ROS) P1->M2 If active M3 Inflammasome Assembly (ASC oligomerization) P1->M3 If active P2->Readout S1->Readout S2->Readout

Based on the literature, here are detailed methodologies for the key experiments cited in the table and diagram:

  • Cell-based IL-1β Release Assay: This is a standard functional assay. Primary cells like Bone Marrow-Derived Macrophages (BMDMs) or human PBMCs are primed with LPS to induce pro-IL-1β and NLRP3 expression. After pre-treatment with the inhibitor, a second signal (e.g., ATP, nigericin, MSU crystals) is applied to activate the NLRP3 inflammasome. The cell culture supernatant is then collected, and the amount of mature IL-1β is quantified using ELISA [5] [1]. The IC50 value is calculated from dose-response curves.

  • Selectivity Profiling Against Other Inflammasomes: To confirm specificity for NLRP3, the same cell models are activated specifically for other inflammasomes. For example, transfection of double-stranded DNA (e.g., poly(dA:dT)) activates the AIM2 inflammasome, while infection with Salmonella typhimurium activates the NLRC4 inflammasome [5]. A selective NLRP3 inhibitor will block IL-1β release and caspase-1 cleavage in response to NLRP3 activators but will not affect the response to AIM2 or NLRC4 activators.

  • Assessment of Inflammasome Assembly (ASC Speck Formation): This is a key microscopic assay. Cells stably expressing a fluorescently tagged ASC protein are primed and stimulated. Upon activation, ASC oligomerizes into a single large perinuclear structure called a "speck." Cells are pre-treated with the inhibitor, and the percentage of cells containing ASC specks is quantified by fluorescence microscopy. Inhibitors that target the assembly step (like Rociletinib) will significantly reduce speck formation [5].

  • Target Engagement and Binding Studies: Techniques like Drug Affinity Responsive Target Stability (DARTS) can be used. This method exploits the principle that a small molecule binding to a protein can stabilize it and protect it from proteolysis. Cell lysates are incubated with the inhibitor or control, followed by treatment with a nonspecific protease (e.g., pronase). The stabilized target protein (like NEK7 for Rociletinib) is then detected by western blotting [5]. More direct binding can be confirmed using Microscale Thermophoresis (MST) or Isothermal Titration Calorimetry (ITC) with purified proteins [5].

References

NLRP3-IN-6 benchmark against glyburide

Author: Smolecule Technical Support Team. Date: February 2026

Glyburide as an NLRP3 Inhibitor

Glyburide (also known as glibenclamide) is an FDA-approved sulfonylurea drug primarily used to treat type 2 diabetes. Beyond its hypoglycemic effects, it has been widely identified in research as an inhibitor of the NLRP3 inflammasome [1] [2].

The table below summarizes key experimental findings for Glyburide from recent studies:

Disease/Model Investigated Key Experimental Findings Experimental Methodologies Cited
Calcific Tendinopathy [3] Significantly reduced tendon degeneration & calcium deposits; reduced mRNA/protein levels of NLRP3, ASC, caspase-1, IL-1β, and IL-18. Controlled lab study on 60 Sprague-Dawley rats; histological analysis, real-time qPCR, Western blotting.
Cutaneous Leishmaniasis [4] Decreased inflammatory response, candidate for reducing pathology. Study on Leishmania braziliensis infection (full text not available, abstract only).
Diabetic-Induced Impaired Fracture Healing [5] Decreased expressions of IFN-γ, TNF-α, and IL-6; increased bone callus volume and bone strength. Diabetic fracture mouse model; qPCR, Western blot, micro-CT scanning, histopathology (TRAP & Alcian blue staining), torsional testing.

The following diagram illustrates the general mechanism of NLRP3 inflammasome activation and the reported inhibitory action of Glyburide, based on the search results.

Glyburide_NLRP3_Mechanism PAMPs_DAMPs PAMPs/DAMPs (e.g., ATP, MSU, silica) PrimingSignal TLR/NF-κB Pathway (Priming Signal) PAMPs_DAMPs->PrimingSignal InactiveNLRP3 Inactive NLRP3 PAMPs_DAMPs->InactiveNLRP3 Activation Signal NLRP3_ProIL1b Upregulation of NLRP3, pro-IL-1β, pro-IL-18 PrimingSignal->NLRP3_ProIL1b NLRP3_ProIL1b->InactiveNLRP3 ActiveNLRP3 Active NLRP3 Oligomer InactiveNLRP3->ActiveNLRP3 ASC_Speck ASC Speck Formation ActiveNLRP3->ASC_Speck ActiveCaspase1 Active Caspase-1 ASC_Speck->ActiveCaspase1 MatureCytokines Mature IL-1β, IL-18 ActiveCaspase1->MatureCytokines Pyroptosis Pyroptosis (GSDMD cleavage) ActiveCaspase1->Pyroptosis Inflammation Inflammatory Response MatureCytokines->Inflammation Pyroptosis->Inflammation Glyburide Glyburide Glyburide->ActiveNLRP3 Inhibits

Experimental Protocols for NLRP3 Inhibition

To establish a benchmark, key experiments are needed. The following table outlines common methodologies used in the cited studies to evaluate NLRP3 inflammasome inhibition, which would be relevant for comparing any two inhibitors.

Experimental Goal Common Methodologies Key Readouts & Measurements
In Vitro Inflammasome Activation Treat macrophages (e.g., BMDMs) with NLRP3 activators (ATP, nigericin) with/without inhibitor. Caspase-1 cleavage (Western blot); IL-1β in supernatant (ELISA); cell death (LDH release).
Gene/Protein Expression Analysis Extract RNA/protein from cells or tissue. NLRP3 pathway components (NLRP3, ASC, Caspase-1, IL-1β, IL-18) via qPCR and Western blot [3].
In Vivo Efficacy Models Use disease models (e.g., tendinopathy, fracture). Histology (tissue damage, deposits); μCT (bone/callus structure); cytokine levels in tissue/fluid [3] [5].

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

453.9882482 Da

Monoisotopic Mass

453.9882482 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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